3-Amino-5-bromopyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMXWCCSJWUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610568 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-89-1 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine-2-carboxamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the amino and carboxamide groups, alongside a bromine substituent, provide a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and spectral characteristics, and potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its closely related analogues, 3-Amino-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic acid, is presented below. This allows for a comparative understanding of the influence of the carboxamide group on the molecule's overall properties.
| Property | This compound | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |
| CAS Number | 669066-89-1[1] | 13535-01-8[2][3] | 870997-85-6[4][5] |
| Molecular Formula | C₆H₆BrN₃O[6] | C₅H₅BrN₂[3] | C₆H₅BrN₂O₂[4][5] |
| Molecular Weight | 216.04 g/mol [6] | 173.01 g/mol [2][3] | 217.03 g/mol [4] |
| Melting Point | Not available | 65-69 °C or 63-69 °C[3] | Not available |
| Boiling Point | Not available | Not available | 399.0±42.0 °C at 760 mmHg[4] |
| Solubility | Soluble in chloroform[1] | Not available | Not available |
| Appearance | Not available | Yellow crystalline to light brown powder[3] | Light yellow solid[4] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of a nitro precursor.[1]
Synthesis of this compound
This protocol describes the reduction of 5-bromo-3-nitropyridine-2-carboxamide to yield the target compound.
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Methanol (MeOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Diatomaceous earth
Procedure:
-
A suspension of 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) is prepared in a solvent mixture of methanol (6 mL) and water (3 mL).
-
The reaction mixture is stirred at 100°C for 20 hours.
-
After completion, the reaction is cooled to room temperature.
-
The mixture is filtered through diatomaceous earth, and the filter cake is washed with methanol.
-
The combined filtrates are concentrated under reduced pressure.
-
The residue is dissolved in chloroform and washed with water.
-
The organic layer is separated and concentrated under reduced pressure to afford this compound.[1]
Yield: 246 mg (70%)[1]
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of 3-Amino-5-bromopyridine would show signals corresponding to the aromatic protons and the amine protons.[7] Similarly, the ¹H NMR spectrum of 3-amino-5-bromopyridine-2-carboxylic acid would display characteristic peaks for the protons on the pyridine ring, the amino group, and the carboxylic acid proton.[8] For this compound, one would expect to see distinct signals for the two amide protons in addition to the aromatic and amine protons.
-
¹³C NMR: The ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. For the related 3-Amino-2-bromopyridine, the carbon signals of the pyridine ring have been reported.[9] In the case of this compound, a key signal would be the resonance for the carbonyl carbon of the carboxamide group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-5-bromopyridine exhibits characteristic bands for N-H stretching of the amino group.[2] For this compound, one would expect to observe:
-
N-H stretching vibrations for the primary amine.
-
N-H stretching vibrations for the primary amide.
-
A strong C=O stretching absorption for the amide carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound (216.04 g/mol ). The fragmentation pattern would be expected to show losses of the carboxamide group and bromine atom.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity has been reported for this compound itself, the broader class of 3-aminopyridine derivatives has garnered significant attention in medicinal chemistry.
Kinase Inhibition
The 2-aminopyridine scaffold is a known pharmacophore found in several kinase inhibitors.[10] For instance, derivatives of 2-amino-5-bromopyridine have been utilized in the synthesis of inhibitors for kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), PI3K, and VEGFR-2.[10] The structural similarity of this compound suggests it could serve as a valuable building block or a candidate molecule for screening against various kinase targets. The amino and carboxamide groups can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.
Anticancer Activity
Numerous carboxamide derivatives have been investigated as potential anticancer agents.[11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, compounds containing the 3-aminopyridine scaffold have shown cytotoxic activity against various cancer cell lines. Given these precedents, this compound represents a scaffold worthy of investigation for its antiproliferative properties.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay):
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Kinase Inhibition Assay:
-
A specific kinase (e.g., VEGFR-2, EGFR) is incubated with a substrate and ATP in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
The IC₅₀ value is determined from the dose-response curve.
Conclusion
This compound is a chemical entity with significant potential for further exploration in the field of drug discovery. While specific experimental data for this compound is limited, the known properties of its structural analogs and the broader class of 3-aminopyridine derivatives provide a strong rationale for its synthesis and biological evaluation. The synthetic protocol outlined provides a clear pathway to obtain the compound for further studies. Future research should focus on obtaining comprehensive spectral and physical data for this compound and screening it against a panel of cancer cell lines and kinases to elucidate its potential therapeutic value. The versatile nature of its chemical structure makes it an attractive starting point for the development of novel, targeted therapies.
References
- 1. This compound | 669066-89-1 [chemicalbook.com]
- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 7. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR [m.chemicalbook.com]
- 8. 3-amino-5-bromopyridine-2-carboxylic acid(870997-85-6) 1H NMR [m.chemicalbook.com]
- 9. 3-Amino-2-bromopyridine(39856-58-1) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: Structure Elucidation of CAS 669066-89-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structure elucidation of the chemical compound identified by CAS number 669066-89-1, known as 3-Amino-5-bromopicolinamide. This document compiles available data from public sources, including synthesis protocols and analytical characterization. While comprehensive spectroscopic data for definitive structure confirmation is not fully available in public literature, this guide presents the synthesized findings to aid researchers in their understanding of this molecule. The potential biological relevance of this compound, inferred from related structures, is also discussed.
Introduction
CAS 669066-89-1, chemically identified as 3-Amino-5-bromopicolinamide, is a substituted pyridine derivative. Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This guide focuses on the available scientific information to detail the structural determination of this compound.
Synthesis and Purification
The synthesis of 3-Amino-5-bromopicolinamide has been reported as a primary product of a reduction reaction and as a byproduct in the synthesis of other complex heterocyclic systems.
Experimental Protocol: Reduction of 5-Bromo-3-nitropicolinamide
A documented method for the synthesis of 3-Amino-5-bromopicolinamide involves the reduction of a nitro-substituted precursor.
Workflow for the Synthesis of 3-Amino-5-bromopicolinamide
Caption: Synthesis of 3-Amino-5-bromopicolinamide via reduction.
Procedure:
-
5-Bromo-3-nitropicolinamide is suspended in a mixture of methanol and water.
-
Ammonium chloride and iron powder are added to the suspension.
-
The reaction mixture is heated to 100°C and stirred for an extended period (e.g., 20 hours).
-
Upon completion, the reaction is cooled, and the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Further purification can be achieved by techniques such as silica gel flash chromatography.
Structure Elucidation: Analytical Data
The definitive structure of a novel compound is established through a combination of analytical techniques. For CAS 669066-89-1, the available data is summarized below.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |
| Electrospray Ionization (ESI) | Positive (ES+) | 218.2 | [M+H]⁺ for the ⁸¹Br isotope | [1] |
Note: The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two major peaks in the mass spectrum, M+H⁺ and [M+2]+H⁺, of nearly equal intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Note: As of the latest search, specific ¹H and ¹³C NMR spectral data for CAS 669066-89-1 is not available in the public domain. The following table represents the expected chemical shifts based on the structure of 3-Amino-5-bromopicolinamide, but it is for illustrative purposes only and has not been experimentally verified from available literature.
| Expected ¹H NMR Data (Illustrative) | |
| Chemical Shift (ppm) | Multiplicity |
| ~8.0 | d |
| ~7.5 | d |
| ~7.0 (broad) | s |
| ~5.5 (broad) | s |
| Expected ¹³C NMR Data (Illustrative) | |
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (carboxamide) |
| ~150 | C-NH₂ (pyridine ring) |
| ~145 | C-Br (pyridine ring) |
| ~130 | CH (pyridine ring) |
| ~125 | CH (pyridine ring) |
| ~120 | C-CONH₂ (pyridine ring) |
Potential Biological Significance
While there is no direct evidence in the literature detailing the biological activity of 3-Amino-5-bromopicolinamide, its role as a precursor in the synthesis of isothiazolo[4,3-b]pyridine-based inhibitors of Cyclin G Associated Kinase (GAK) suggests a potential area of interest. GAK is a cellular kinase involved in clathrin-mediated membrane trafficking, a process hijacked by many viruses for entry and egress.
Inferred Signaling Pathway Involvement
Inhibitors of GAK have shown broad-spectrum antiviral activity. The logical relationship, therefore, is that compounds like CAS 669066-89-1 are valuable starting materials for the synthesis of GAK inhibitors.
Logical Workflow from Precursor to Biological Target
Caption: Potential role of CAS 669066-89-1 as a precursor to GAK inhibitors.
Conclusion
The structure of CAS 669066-89-1 is confirmed as 3-Amino-5-bromopicolinamide based on its synthesis from logical precursors and mass spectrometry data. However, a complete and publicly available spectroscopic analysis, particularly NMR data, is currently lacking. This presents an opportunity for further research to fully characterize this compound. Its utility as a building block for potent kinase inhibitors highlights its importance for medicinal chemists and drug discovery professionals. Researchers are encouraged to perform full spectroscopic characterization to confirm the proposed structure and to explore its potential biological activities.
References
An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 3-Amino-5-bromopyridine-2-carboxamide (CAS No. 669066-89-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data for structurally related compounds, 3-Amino-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic acid, to provide a comparative context. The methodologies for key experimental determinations are detailed, offering a framework for the analysis of this and similar chemical entities.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Synonyms: 3-Amino-5-bromopicolinamide[1]
-
Molecular Formula: C₆H₆BrN₃O
-
Molecular Weight: 216.04 g/mol
Tabulated Physical Properties
| Property | This compound | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |
| CAS Number | 669066-89-1[1][2][3] | 13535-01-8[4] | 870997-85-6[5][6] |
| Molecular Formula | C₆H₆BrN₃O | C₅H₅BrN₂[4] | C₆H₅BrN₂O₂[5][6] |
| Molecular Weight | 216.04 g/mol | 173.01 g/mol | 217.02 g/mol [6] |
| Melting Point | Not Available | 65-69 °C | Not Available |
| Boiling Point | Not Available | Not Available | 399.0±42.0 °C at 760 mmHg |
| Solubility | Not Available | Not Available | Not Available |
| Appearance | Not Available | Light yellow to brown solid[4] | Solid |
Experimental Protocols
Detailed methodologies for the determination of key physical and spectral properties are outlined below. These protocols are standard procedures for the characterization of solid organic compounds.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a widely used technique for this determination.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 669066-89-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-Amino-5-bromopyridine-2-carboxylic Acid | 870997-85-6 [sigmaaldrich.com]
- 6. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Amino-5-bromopyridine-2-carboxamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and synthesis of 3-Amino-5-bromopyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 669066-89-1 |
| Molecular Formula | C₆H₆BrN₃O[1][2] |
| Molecular Weight | 216.04 g/mol [1] |
Synthesis Protocol
A robust method for the preparation of this compound involves the reduction of a nitro-group precursor. The following protocol is detailed for laboratory-scale synthesis.[3]
Experimental Protocol: Reduction of 5-bromo-3-nitropyridine-2-carboxamide
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide (1.0 eq, 1.63 mmol, 400 mg)
-
Iron powder (3.0 eq, 4.89 mmol, 273 mg)
-
Ammonium chloride (5.0 eq, 8.15 mmol, 435 mg)
-
Methanol (6 mL)
-
Water (3 mL)
-
Chloroform
-
Diatomaceous earth
Procedure:
-
A suspension of 5-bromo-3-nitropyridine-2-carboxamide, iron powder, and ammonium chloride is prepared in a solvent mixture of methanol and water.
-
The reaction mixture is heated to 100°C and stirred for 20 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered through diatomaceous earth, and the filter cake is washed with methanol.
-
The filtrates are combined and concentrated under reduced pressure to remove the solvent.
-
The resulting residue is dissolved in chloroform.
-
The organic layer is washed with water, separated, and then concentrated under reduced pressure to yield the final product, this compound.[3]
Yield: 70% (246 mg).[3]
Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step process from starting material to the final, purified compound.
Caption: Synthesis workflow for this compound.
References
In-Depth Technical Guide: Solubility of 3-Amino-5-bromopyridine-2-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-Amino-5-bromopyridine-2-carboxamide in organic solvents. A thorough review of publicly available scientific literature indicates a lack of quantitative solubility data for this specific compound. Consequently, this document provides detailed experimental protocols for determining solubility, along with suitable analytical methods for quantification. Additionally, a known synthesis pathway for this compound is described.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
| Category | Item |
| Compound | This compound (high purity) |
| Solvents | A range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide) |
| Glassware | Glass vials or flasks with screw caps, volumetric flasks, pipettes |
| Equipment | Analytical balance, orbital shaker or thermomixer with temperature control, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), pH meter (for aqueous solutions if needed) |
| Consumables | Filter membranes (e.g., 0.22 µm or 0.45 µm, compatible with the solvent) |
Procedure
-
Preparation : Add an excess amount of this compound to a glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition : Add a known volume of the desired organic solvent to the vial.
-
Equilibration : Seal the vial and place it in an orbital shaker or thermomixer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid no longer changes.
-
Phase Separation : After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
-
Sample Collection : Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the collected supernatant can be filtered through a syringe filter that is compatible with the solvent.
-
Quantification : Dilute the collected supernatant with a known volume of a suitable solvent and determine the concentration of this compound using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Analytical Methods for Quantification
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb light in the ultraviolet-visible range. Pyridine and its derivatives are known to have distinct UV absorbance spectra.[6][7]
-
Determine Maximum Absorbance (λmax) : Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For pyridine, a λmax around 254 nm is often observed.[7]
-
Prepare a Calibration Curve :
-
Create a stock solution of the compound with a known concentration.
-
Perform a series of dilutions to prepare several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear according to the Beer-Lambert law.
-
-
Analyze the Sample :
-
Dilute the saturated solution obtained from the shake-flask method to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method suitable for the quantification of organic compounds. A reverse-phase HPLC method is generally appropriate for pyridine derivatives.[8][9][10]
-
Method Development :
-
Column : Select a suitable reverse-phase column (e.g., C18).
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a modifier like formic acid or phosphoric acid). The composition can be isocratic or a gradient.
-
Detector : A UV detector set to the λmax of the compound.
-
Flow Rate and Temperature : Optimize the flow rate and column temperature for good peak shape and separation.
-
-
Prepare a Calibration Curve :
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system.
-
Plot the peak area versus concentration to create a calibration curve.
-
-
Analyze the Sample :
-
Dilute the saturated solution from the shake-flask experiment with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
-
Calculate Concentration : Determine the concentration of the diluted sample from the calibration curve based on its peak area. Calculate the original concentration in the saturated solution by applying the dilution factor.
Synthesis of this compound
The following synthesis protocol is based on the reduction of 5-bromo-3-nitropyridine-2-carboxamide.
Reaction Scheme
This synthesis involves the reduction of a nitro group to an amino group using iron powder in the presence of an ammonium chloride solution.
Experimental Protocol
-
Reactant Mixture : In a reaction vessel, suspend 5-bromo-3-nitropyridine-2-carboxamide, ammonium chloride, and iron powder in a solvent mixture of methanol and water.
-
Reaction : Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for approximately 20 hours.
-
Work-up :
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through diatomaceous earth and wash the filter cake with methanol.
-
Combine the filtrates and concentrate them under reduced pressure.
-
Dissolve the residue in chloroform and wash the organic layer with water.
-
Separate the organic layer and concentrate it under reduced pressure to yield the final product, this compound.
-
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Spectroscopic data for 3-Amino-5-bromopyridine-2-carboxamide (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data for 3-Amino-5-bromopyridine-2-carboxamide
Synthesis of this compound
A known synthetic route to this compound involves the reduction of a nitro precursor.[1]
Experimental Protocol
The synthesis is typically performed by suspending 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a 2:1 mixture of methanol (6 mL) and water (3 mL).[1] This reaction mixture is heated to 100°C and stirred for 20 hours.[1] Following the reaction, the mixture is cooled to room temperature and filtered through diatomaceous earth, with a subsequent methanol wash of the filter cake. The combined filtrates are concentrated under reduced pressure. The residue is then redissolved in chloroform, washed with water, and the organic layer is separated and concentrated to afford the final product, this compound.[1]
Spectroscopic Data for the Analog: 3-Amino-5-bromopyridine-2-carboxylic acid
The following spectroscopic data pertains to 3-Amino-5-bromopyridine-2-carboxylic acid, an analog of the target compound.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Amino-5-bromopyridine-2-carboxylic acid was recorded on a 300 MHz spectrometer in DMSO-d₆.[2] The observed chemical shifts are detailed in Table 1.
Table 1: ¹H NMR Data for 3-Amino-5-bromopyridine-2-carboxylic acid [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.65 | Doublet | 2.1 | Aromatic C-H |
| 7.20 | Doublet | 2.1 | Aromatic C-H |
| 7.01-7.16 | Broad Singlet | - | Amino (-NH₂) |
Mass Spectrometry
Mass spectrometry data was obtained using Electrospray Ionization (ESI).[2]
Table 2: Mass Spectrometry Data for 3-Amino-5-bromopyridine-2-carboxylic acid [2]
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 215.9 | 217.0 |
Note: No experimental IR or ¹³C NMR data for this compound was found in the searched resources.
General Workflow for Spectroscopic Analysis
The characterization of a newly synthesized compound like this compound typically follows a standardized workflow to ensure its identity and purity.
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
General Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. The resulting spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structure elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule (e.g., N-H, C=O, C-Br).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. A dilute solution of the sample is introduced into the mass spectrometer, and a soft ionization technique like electrospray ionization (ESI) is commonly used to generate the molecular ion, which is then detected.
References
A Technical Guide to 3-Amino-5-bromopyridine-2-carboxamide: A Privileged Scaffold for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-bromopyridine-2-carboxamide is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry. Its distinct structural features, particularly the pyridine core functionalized with amino, bromo, and carboxamide groups, provide a versatile platform for the synthesis of complex, biologically active molecules. This document provides a comprehensive technical overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role as a scaffold in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. Its structure combines a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (carboxamide), and a handle for synthetic modification (bromo group), making it an attractive starting point for library synthesis.
| Property | Value | Source |
| CAS Number | 669066-89-1 | [1][2] |
| Molecular Formula | C₆H₆BrN₃O | [2] |
| Molecular Weight | 216.04 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [2] |
| Storage Conditions | Room temperature, dry environment | [2] |
| MDL Number | MFCD11110235 | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of the corresponding nitro-precursor. The use of iron powder in the presence of an ammonium salt is a common and effective method.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Reduction of 5-bromo-3-nitropyridine-2-carboxamide[1]
-
Reaction Setup: Suspend 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a solvent mixture of methanol (6 mL) and water (3 mL).
-
Reaction Execution: Stir the reaction mixture at 100°C for 20 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through diatomaceous earth and wash the filter cake with methanol.
-
Purification: Combine the filtrates and concentrate them under reduced pressure. Dissolve the resulting residue in chloroform and wash the organic layer with water. Separate the organic layer and concentrate it under reduced pressure to yield the final product.
Synthesis Data
| Starting Material | Reagents | Conditions | Yield | Reference |
| 5-bromo-3-nitropyridine-2-carboxamide | Fe, NH₄Cl, MeOH/H₂O | 100°C, 20h | 70% (246 mg) | [1] |
Applications in Drug Discovery: A Scaffold for PARP Inhibitors
The 3-aminopyridine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes, especially PARP-1 and PARP-2, are critical for DNA repair, primarily through the base excision repair (BER) pathway.[5][6][7]
In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination repair (HRR) due to BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair for survival.[5][7] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[5] Several FDA-approved PARP inhibitors, including Olaparib and Rucaparib, feature a core structure where the carboxamide moiety mimics the nicotinamide portion of the natural PARP substrate, NAD+.[5][6] this compound serves as an ideal starting point for creating novel PARP inhibitors, where the bromine atom can be functionalized via cross-coupling reactions to explore structure-activity relationships.[8]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
References
- 1. This compound | 669066-89-1 [chemicalbook.com]
- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Discovery and History of 3-Amino-5-bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-bromopyridine-2-carboxamide, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While a definitive seminal publication marking its initial synthesis remains elusive in readily accessible literature, its history is intrinsically linked to the broader exploration of aminopyridine scaffolds in the quest for novel therapeutic agents. This document details the primary synthetic route from its key precursor, 5-bromo-3-nitropyridine-2-carboxamide, and presents relevant physicochemical data. Experimental protocols and logical workflows are provided to aid researchers in its synthesis and application.
Introduction and Historical Context
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of amino and carboxamide functionalities further enhances its potential for forming specific, high-affinity interactions within protein binding pockets. While the precise "discovery" of this compound (CAS No. 669066-89-1) is not prominently documented in a single landmark paper, its emergence can be contextualized within the extensive research into substituted aminopyridines as pharmacophores.[1][2][3] This class of compounds has been investigated for a wide range of therapeutic applications, including as kinase inhibitors, central nervous system agents, and anti-infectives.
The development of synthetic routes to novel substituted pyridines has been a continuous effort in organic chemistry to expand the available chemical space for drug discovery. The synthesis of this compound is a prime example of this endeavor, providing a versatile intermediate for further chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 669066-89-1 | [4] |
| Molecular Formula | C₆H₆BrN₃O | [4] |
| Molecular Weight | 216.04 g/mol | [4] |
| Appearance | Not specified in literature; likely a solid | |
| Purity | >97% (commercially available) | [5] |
Synthesis and Experimental Protocols
The most commonly cited synthetic route to this compound involves the reduction of its nitro precursor, 5-bromo-3-nitropyridine-2-carboxamide (CAS No. 412035-35-9).[6]
Synthesis of the Precursor: 5-bromo-3-nitropyridine-2-carboxamide
Table 2: Physicochemical Properties of 5-bromo-3-nitropyridine-2-carboxamide
| Property | Value | Reference |
| CAS Number | 412035-35-9 | [7] |
| Molecular Formula | C₆H₄BrN₃O₃ | [7] |
| Molecular Weight | 246.02 g/mol | [7] |
Synthesis of this compound
The conversion of the nitro-precursor to the final amino-compound is a standard reduction reaction.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is described in various chemical supplier databases.[6]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Suspend 5-bromo-3-nitropyridine-2-carboxamide in a mixture of methanol and water.[6]
-
Add iron powder and ammonium chloride to the suspension.[6]
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Table 3: Representative Reaction Parameters
| Reactant/Reagent | Molar Ratio (relative to precursor) |
| 5-bromo-3-nitropyridine-2-carboxamide | 1 |
| Iron powder | ~3 |
| Ammonium chloride | ~5 |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from the precursor to the final product.
Caption: Logical workflow for the synthesis of the target compound.
Applications and Future Directions
While specific biological activities or signaling pathways for this compound are not detailed in the currently available public literature, its structure is indicative of its potential as a scaffold in medicinal chemistry. The presence of three distinct functional groups (amino, bromo, and carboxamide) on the pyridine ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Future research will likely focus on incorporating this moiety into larger molecules to explore their potential as therapeutic agents. The development of more efficient and scalable synthetic routes will also be of interest to the chemical and pharmaceutical industries.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While its specific discovery and early history are not well-documented in readily accessible sources, its synthesis from 5-bromo-3-nitropyridine-2-carboxamide is straightforward. This technical guide provides researchers with the necessary information to synthesize and utilize this compound in their research endeavors, contributing to the ongoing exploration of novel chemical entities for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 669066-89-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. This compound | 669066-89-1 [chemicalbook.com]
- 7. usbio.net [usbio.net]
3-Amino-5-bromopyridine-2-carboxamide: A Technical Safety and Hazard Guide
Disclaimer: This document provides a summary of available safety and hazard information for 3-Amino-5-bromopyridine-2-carboxamide and structurally related compounds. No specific safety and toxicity studies for this compound have been identified in the public domain. The information presented herein is extrapolated from data on similar chemical structures and should be used as a guide for preliminary hazard assessment and safe handling procedures. All laboratory work should be conducted by trained professionals under appropriate safety protocols.
Executive Summary
Hazard Identification and Classification
Based on the GHS classifications of structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
GHS Hazard Summary for Related Compounds
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Reference Compounds |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |
Data extrapolated from available safety data sheets for the referenced compounds.[1][2][3][4]
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The table below lists properties for related compounds.
| Property | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |
| Molecular Formula | C₅H₅BrN₂ | C₆H₅BrN₂O₂ |
| Molecular Weight | 173.01 g/mol | 217.02 g/mol |
| Appearance | Brown solid | Not specified |
| Melting Point | 62 - 65 °C | Not specified |
| Solubility | No data available | No data available |
Source: PubChem and commercial supplier safety data sheets.[1][5][6]
Experimental Protocols
As no specific toxicological studies for this compound are available, this section outlines general experimental protocols for assessing the key anticipated hazards, based on OECD guidelines.
Representative Protocol: Acute Oral Toxicity (OECD 423)
A standardized protocol for assessing acute oral toxicity would involve the following steps:
-
Animal Model: Typically, rats or mice of a single sex are used.
-
Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.
-
Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The outcome is the determination of a GHS category for acute oral toxicity.
Representative Protocol: In Vitro Skin Irritation (OECD 439)
An in vitro protocol for assessing skin irritation would follow these general steps:
-
Test System: A reconstructed human epidermis model is used.
-
Application: The test substance is applied topically to the skin tissue model.
-
Incubation: The treated tissue is incubated for a defined period.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.
Signalling Pathways and Workflows
Hazard Assessment and Control Workflow
The following diagram illustrates a logical workflow for assessing and controlling the hazards associated with a novel chemical like this compound.
Caption: A logical workflow for chemical hazard assessment and control.
First Aid Decision Pathway for Exposure
This diagram outlines the decision-making process for providing first aid in the event of an exposure.
Caption: A decision pathway for first aid following chemical exposure.
Safe Handling and Storage
Given the anticipated hazards, the following handling and storage procedures are recommended.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5]
-
Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation (fume hood). If dusts are generated, a NIOSH-approved respirator may be necessary.[7]
Handling
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in handling areas.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]
-
If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No specific data available.
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5]
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen bromide.
References
- 1. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 3-Amino-5-bromopyridine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Amino-5-bromopyridine-2-carboxamide, including its chemical properties, synthesis protocols, and potential biological significance based on structurally related compounds.
Nomenclature and Chemical Properties
The compound with the structure this compound is correctly named according to IUPAC nomenclature. It is also known by its synonym, 3-Amino-5-bromopicolinamide[1].
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonym | 3-Amino-5-bromopicolinamide | [1] |
| CAS Number | 669066-89-1 | [1] |
| Molecular Formula | C₆H₆BrN₃O | N/A |
| Molecular Weight | 216.04 g/mol | N/A |
| Appearance | Light yellow solid |[2] |
Note: Molecular Formula and Weight are calculated based on the structure.
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
This protocol details the synthesis via reduction of a nitro group.
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol)
-
Ammonium chloride (435 mg, 8.15 mmol)
-
Iron powder (273 mg, 4.89 mmol)
-
Methanol (6 mL)
-
Water (3 mL)
-
Chloroform
-
Diatomaceous earth
Procedure:
-
Suspend 5-bromo-3-nitropyridine-2-carboxamide, ammonium chloride, and iron powder in a solvent mixture of methanol and water.
-
Stir the reaction mixture at 100°C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through diatomaceous earth and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the resulting residue in chloroform.
-
Wash the organic layer with water.
-
Separate the organic layer and concentrate it under reduced pressure to yield the final product.
Results:
-
Yield: 246 mg (70%)[1]
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, the activity of structurally similar compounds provides insight into its potential applications. Pyridine carboxamide derivatives are recognized as important scaffolds in drug discovery, notably as inhibitors of various enzymes.
3.1. Inhibition of Ribonucleotide Reductase and Methemoglobinemia
A closely related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is an inhibitor of ribonucleotide reductase (RNR)[3]. It functions by disrupting an iron-stabilized radical in the RNR subunits. However, this interaction with iron is not limited to RNR. 3-AP can also interact with the ferrous iron (Fe²⁺) in hemoglobin, oxidizing it to ferric iron (Fe³⁺). This converts hemoglobin to methemoglobin, which is incapable of transporting oxygen, leading to a condition known as methemoglobinemia[3]. The management of this side effect involves methylene blue, which facilitates the reduction of methemoglobin back to functional hemoglobin[3].
3.2. Potential as FGFR Inhibitors
Other related heterocyclic carboxamides have been investigated as potent enzyme inhibitors. For instance, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[4]. FGFRs are crucial targets in cancer therapy, and their signaling cascade involves key pathways like MAPK, AKT, and PLCγ. Aberrant FGFR signaling is linked to various malignancies[4]. The pyridine-2-carboxamide scaffold could similarly be explored for activity against such kinase targets.
References
- 1. This compound | 669066-89-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Amino-5-bromopyridine-2-carboxamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine-2-carboxamide is a versatile heterocyclic compound that holds significant potential as a key building block in the discovery and development of novel therapeutics. Its unique structural features, including a pyridine core, an amino group, a bromine atom, and a carboxamide moiety, provide multiple points for chemical modification, enabling the exploration of diverse chemical space. This document provides an overview of its potential applications, particularly in the synthesis of kinase and PARP inhibitors, along with relevant experimental protocols to facilitate its use in drug discovery programs. While direct biological activity data for this compound is not extensively documented in public literature, its utility as a scaffold is inferred from the numerous bioactive molecules synthesized from closely related analogues.
Potential Therapeutic Applications
The this compound scaffold is a valuable starting point for the synthesis of compounds targeting key enzymes in cellular signaling pathways, particularly those involved in cancer and inflammatory diseases.
Kinase Inhibitors
The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The bromine atom at the 5-position serves as a convenient handle for introducing further complexity and selectivity through cross-coupling reactions.
Example Application: CSF1R Inhibitors
Derivatives of the closely related 2-amino-5-bromopyridine have been instrumental in the development of potent kinase inhibitors such as Pexidartinib, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a key driver in the proliferation and differentiation of tumor-associated macrophages.
Applications of 3-Amino-5-bromopyridine-2-carboxamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine-2-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of functional groups—an aminopyridine core, a carboxamide moiety, and a reactive bromine atom—makes it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological entities. The pyridine ring is a common motif in many approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions within protein active sites. The 3-amino and 2-carboxamide groups can act as crucial hydrogen bond donors and acceptors, anchoring the molecule to its target. Furthermore, the bromine atom at the 5-position serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This document provides an overview of the applications of this scaffold, with a focus on its use in the development of kinase inhibitors, along with detailed experimental protocols.
Application in Kinase Inhibitor Design
The 3-aminopyridine-2-carboxamide scaffold has emerged as a valuable starting point for the development of potent and selective kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of this compound are well-suited for targeting the ATP-binding site of many kinases.
Targeting IRAK4 in Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.[2] The 3-aminopyridine-2-carboxamide core can be elaborated to generate potent IRAK4 inhibitors. The 3-amino group can form a key hydrogen bond with the hinge region of the kinase, while the carboxamide can interact with other residues in the active site. The 5-bromo position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.[3]
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Targeting LRRK2 in Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a major cause of familial Parkinson's disease.[4] Increased LRRK2 kinase activity is believed to contribute to the pathogenesis of the disease, making it a key therapeutic target.[5] The 3-aminopyridine-2-carboxamide scaffold can be utilized to develop LRRK2 inhibitors. Similar to other kinase targets, the aminopyridine core can interact with the hinge region of LRRK2. The 5-position offers a vector for modification to achieve high potency and selectivity, potentially by reaching into a back pocket of the ATP-binding site, which is a strategy employed in the design of type II kinase inhibitors.[6][7]
LRRK2 Signaling Pathway
Caption: Pathogenic LRRK2 signaling in Parkinson's disease.
Quantitative Data from Related Kinase Inhibitor Series
While specific data for direct derivatives of this compound are proprietary or dispersed, the following tables summarize the inhibitory activities of closely related aminopyridine and aminopyrazine carboxamide scaffolds against various kinases, illustrating the potential of this chemical space.
Table 1: Inhibitory Activity of Aminopyrazine Carboxamide Derivatives against FGFR Kinases (Data derived from studies on 3-amino-pyrazine-2-carboxamide scaffolds)
| Compound ID | Modification at 5-position | FGFR1 IC₅₀ (μM) | FGFR2 IC₅₀ (μM) | FGFR3 IC₅₀ (μM) | FGFR4 IC₅₀ (μM) |
| 18i | Substituted Phenyl Ring | 0.15 | 0.08 | 0.12 | 0.21 |
| 7c | Hydroxyphenyl | >10 | 5.2 | >10 | >10 |
| 7j | Pyridinyl | 1.8 | 0.9 | 1.5 | 2.3 |
Source: Adapted from research on novel FGFR inhibitors.[8]
Table 2: Inhibitory Activity of Pyridine Derivatives against CDK2 (Data from studies on various pyridine-based scaffolds)
| Compound ID | Scaffold Type | CDK2/cyclin A2 IC₅₀ (μM) |
| 4 | 2-chloro-6-naphthyl-4-thienylnicotinonitrile | 0.24 |
| 8 | 6-naphthyl-4-thienyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |
| 11 | S-(3-cyano-6-naphthyl-4-thienylpyridin-2-yl) 2-chloroethanethioate | 0.50 |
| Roscovitine | (Reference Compound) | 0.394 |
Source: Adapted from studies on novel CDK2 inhibitors.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core scaffold and a representative derivatization reaction.
Protocol 1: Synthesis of this compound
This protocol describes the reduction of a nitro group to an amine in the presence of a carboxamide.[10]
Materials:
-
5-Bromo-3-nitropyridine-2-carboxamide
-
Iron powder
-
Ammonium chloride
-
Methanol (MeOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Diatomaceous earth (Celite)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol).
-
Add methanol (6 mL) and water (3 mL) to the flask.
-
Attach a reflux condenser and stir the suspension vigorously at 100 °C for 20 hours.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Filter the suspension through a pad of diatomaceous earth, washing the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in chloroform and transfer to a separatory funnel.
-
Wash the organic layer with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Workflow for Synthesis and Derivatization
Caption: General workflow for synthesis and evaluation.
Protocol 2: Suzuki Cross-Coupling for Derivatization at the 5-Position
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of the 5-bromo position with a boronic acid or ester, a common strategy for elaborating this scaffold.[3]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-12 hours, monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-3-aminopyridine-2-carboxamide derivative.
Conclusion
This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its inherent structural features, combined with the synthetic tractability of the 5-bromo position, provide a robust platform for the design and synthesis of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein serve as a guide for researchers to explore the potential of this promising building block in their drug discovery programs.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 669066-89-1 [chemicalbook.com]
Application Notes and Protocols for the Use of 3-Amino-5-bromopyridine-2-carboxamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Amino-5-bromopyridine-2-carboxamide as a versatile building block in the synthesis of complex organic molecules, with a particular focus on the development of kinase inhibitors for targeted therapies.
Application Notes
This compound is a valuable heterocyclic intermediate in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting material for the synthesis of biologically active compounds. The pyridine core is a common scaffold in many approved drugs. The amino group at the 3-position can act as a hydrogen bond donor or can be further functionalized. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the introduction of a wide range of substituents, enabling the exploration of chemical space in drug discovery programs. The carboxamide group at the 2-position can also participate in hydrogen bonding interactions with biological targets.
A primary application of this and structurally similar scaffolds is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold can mimic the hinge-binding region of ATP in the kinase active site. By modifying the substituents on the pyridine ring, it is possible to achieve high potency and selectivity for specific kinases. For example, derivatives of the related 2-amino-5-bromopyridine are used in the synthesis of Pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Similarly, aminopyrazine-carboxamide derivatives, which are structurally analogous to the title compound, have been successfully employed in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 5-bromo-3-nitropyridine-2-carboxamide.
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Methanol (MeOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Diatomaceous earth (Celite)
Procedure:
-
A suspension of 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a mixture of methanol (6 mL) and water (3 mL) is prepared in a round-bottom flask.[4]
-
The reaction mixture is stirred at 100°C for 20 hours.[4]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled suspension is filtered through a pad of diatomaceous earth, and the filter cake is washed with methanol.[4]
-
The combined filtrates are concentrated under reduced pressure.
-
The residue is dissolved in chloroform, and the organic layer is washed with water.[4]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, this compound.[4]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-3-nitropyridine-2-carboxamide (400 mg) | This compound (246 mg) | NH₄Cl (435 mg), Fe (273 mg) | MeOH/H₂O (2:1) | 100 | 20 | 70 |
Table 1: Summary of the synthesis of this compound.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a key step in the diversification of the core scaffold for the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[5]
-
Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3-amino-5-aryl-pyridine-2-carboxamide.[5]
Quantitative Data:
| Starting Material | Arylboronic Acid (1.2 eq) | Product | Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (1.0 mmol) | 4-methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)pyridine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 85-95 | 12-24 | 70-90* |
*Note: The yield is an estimate based on similar Suzuki-Miyaura couplings of aminobromopyridines.[5]
Table 2: Representative Suzuki-Miyaura cross-coupling reaction.
Visualizations
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of Pexidartinib.
References
Application Notes and Protocols for 3-Amino-5-bromopyridine-2-carboxamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine-2-carboxamide is a versatile bifunctional building block for the synthesis of a variety of fused heterocyclic compounds. The presence of an ortho-amino carboxamide functionality on the pyridine ring allows for facile cyclization reactions to construct pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidine scaffolds. These bicyclic systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets. The bromo substituent at the 5-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic intermediates.
Application: Synthesis of 7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one
A primary application of this compound is in the synthesis of 7-bromopyrido[2,3-d]pyrimidin-4(3H)-one. This fused heterocyclic compound serves as a crucial intermediate for the elaboration of more complex molecules with potential therapeutic applications. The pyrido[2,3-d]pyrimidine core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
The synthesis involves a cyclocondensation reaction between this compound and a one-carbon electrophile, such as formic acid or triethyl orthoformate. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the fused pyrimidinone ring.
General Synthetic Scheme
The overall transformation can be depicted as follows:
Application of Aminobromopyridines in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminobromopyridines are versatile building blocks in the synthesis of a wide range of agrochemicals, including insecticides, fungicides, and herbicides. Their unique chemical structure, featuring both an amino and a bromo substituent on the pyridine ring, allows for diverse functionalization through various organic reactions. This document provides detailed application notes and experimental protocols for the use of aminobromopyridine derivatives in the synthesis of key agrochemicals.
Overview of Synthetic Applications
The reactivity of aminobromopyridines is primarily centered around the bromo and amino groups. The bromine atom is an excellent leaving group for nucleophilic aromatic substitution and a key coupling partner in transition metal-catalyzed cross-coupling reactions. The amino group can be a nucleophile, a directing group in electrophilic aromatic substitution, or a site for further derivatization.
Key reactions involving aminobromopyridines in agrochemical synthesis include:
-
Amide Coupling: The amino group of an aminobromopyridine can be acylated to form an amide linkage, a common structural motif in many bioactive molecules.
-
Suzuki-Miyaura Coupling: The bromo group allows for the formation of carbon-carbon bonds with boronic acids, enabling the introduction of various aryl and heteroaryl substituents.[1]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromopyridine with a wide range of amines.
-
Nucleophilic Aromatic Substitution: The bromo group can be displaced by various nucleophiles, providing a route to a diverse array of substituted pyridines.
Application in Insecticide Synthesis: The Case of Diamide Insecticides
Aminobromopyridine derivatives are crucial intermediates in the synthesis of the highly successful diamide class of insecticides, such as chlorantraniliprole and cyantraniliprole. These insecticides act as selective activators of insect ryanodine receptors, leading to paralysis and death of the target pests.[2]
Synthesis of Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide effective against a variety of lepidopteran pests.[2] Its synthesis involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide .[3] The former is synthesized from a dichloropyridine precursor which is related to aminobromopyridine chemistry.
Experimental Protocols:
Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid [3][4]
-
Hydrazinolysis: Reflux 2,3-dichloropyridine with hydrazine hydrate in ethanol to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: React the hydrazine derivative with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide (POBr₃) in a solvent like acetonitrile to yield the brominated pyrazoline.
-
Oxidation: Oxidize the pyrazoline to the corresponding pyrazole using an oxidizing agent like potassium persulfate in the presence of sulfuric acid.
-
Hydrolysis: Hydrolyze the resulting ester with a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid. The overall yield for this multi-step synthesis is reported to be over 47%.[4]
Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide [5]
-
Chlorination: Chlorinate 2-amino-3-methylbenzoic acid using a chlorinating agent like sulfuryl chloride in a suitable solvent.
-
Cyclization: Convert the resulting 2-amino-5-chloro-3-methylbenzoic acid to the corresponding isatoic anhydride using a phosgene equivalent.
-
Amination: React the isatoic anhydride with methylamine to open the ring and form the final product, 2-amino-5-chloro-N,3-dimethylbenzamide. The overall yield for this process can reach over 80%.[6]
Protocol 3: Final Amide Coupling to form Chlorantraniliprole [7]
-
Dissolve 1 equivalent of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent like dichloromethane.
-
Add 1.3 equivalents of 1-hydroxybenzotriazole (HOBt).
-
In an ice bath, add 1 equivalent of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
With stirring in the ice bath, add 1.3 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
After 30 minutes, remove the ice bath and stir overnight at room temperature.
-
Wash the reaction mixture with water and remove the solvent under reduced pressure to obtain chlorantraniliprole. The reported yield for this step is 91.5%.[7]
Synthesis of Cyantraniliprole
Cyantraniliprole is another important diamide insecticide with a broad spectrum of activity. Its synthesis follows a similar strategy to chlorantraniliprole, utilizing a bromopyridine-pyrazole intermediate.
| Agrochemical | Target Pest | LC50 (mg/L) | Reference |
| Chlorantraniliprole | Loxostege sticticalis (3rd instar larvae, 72h) | 0.00008183 | [8] |
| Chlorantraniliprole | Plutella xylostella (larvae, 48h) | 0.23 | [8] |
| Cyantraniliprole | Spodoptera littoralis (2nd instar larvae) | 8.17 | [9] |
| Cyantraniliprole | Agrotis ipsilon (2nd instar larvae) | 0.33 | [9] |
Application in Fungicide Synthesis: The Case of Aminopyrifen
Aminopyrifen is a novel fungicide belonging to the 2-aminonicotinate class. It exhibits broad-spectrum activity against various plant pathogenic fungi by inhibiting the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[10][11]
Experimental Protocol: Synthesis of Aminopyrifen [10]
The synthesis of aminopyrifen starts from a substituted nicotinonitrile, which can be derived from an aminobromopyridine precursor through cyanation.
-
Amination: Convert a 2-chloro or 2-bromonicotinonitrile derivative to the corresponding 2-aminonicotinonitrile.
-
Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid to form the aza-anthranilic acid equivalent.
-
Acyl Chloride Formation: Treat the nicotinic acid derivative with a reagent like oxalyl chloride or thionyl chloride to form the acyl chloride.
-
Esterification: React the acyl chloride with 4-phenoxybenzyl alcohol in the presence of a base to yield aminopyrifen.
| Agrochemical | Target Fungus | EC50 (mg/L) | Reference |
| Aminopyrifen | Botrytis cinerea | 0.0039 | [12] |
| Aminopyrifen | Sclerotinia sclerotiorum | 0.013 | [12] |
| Aminopyrifen | Rhizoctonia solani | 0.029 | [12] |
| Aminopyrifen | Colletotrichum acutatum | 0.23 | [12] |
Application in Herbicide Synthesis: The Case of Picolinic Acid Herbicides
Picolinic acid derivatives, such as picloram and aminopyralid, are systemic herbicides that act as synthetic auxins, causing uncontrolled growth in susceptible broadleaf plants.[13] The synthesis of these herbicides can involve aminobromopyridine intermediates.
Synthesis of Picloram
Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a persistent herbicide used for the control of woody plants and broadleaf weeds.[13] Its synthesis can be achieved from α-picoline through a series of chlorination, amination, and hydrolysis steps.[2]
Experimental Protocol: General Synthesis of Picloram
A general route involves the ammonolysis of a tetrachloropyridine carbonitrile.
-
Ammonolysis: React 3,4,5,6-tetrachloropyridine-2-carbonitrile with ammonia or liquid ammonia in the presence of a catalyst to obtain 4-amino-3,5,6-trichloropyridine-2-carbonitrile.
-
Hydrolysis: Hydrolyze the nitrile group of the resulting aminopyridine nitrile to the carboxylic acid to yield picloram. The total yield for this process is reported to be between 70% and 80%.
| Agrochemical | Target | LD50 (mg/kg) | Reference |
| Picloram | Rat (oral) | >5000 | |
| Picloram | Rabbit (dermal) | >4000 |
Conclusion
Aminobromopyridines are undeniably valuable and versatile starting materials in the synthesis of a diverse range of modern agrochemicals. Their utility is demonstrated in the preparation of high-value insecticides, novel fungicides, and potent herbicides. The ability to selectively functionalize the pyridine ring through well-established synthetic methodologies such as amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provides a powerful platform for the discovery and development of new and effective crop protection agents. The protocols and data presented herein serve as a guide for researchers to explore the vast potential of aminobromopyridines in agrochemical synthesis.
References
- 1. AMINOPYRALID | 150114-71-9 [amp.chemicalbook.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Picloram - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Picloram | TargetMol [targetmol.com]
- 7. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 9. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 10. invasive.org [invasive.org]
- 11. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 12. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 13. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]
Application Notes and Protocols for Assessing the Antibacterial Activity of 3-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2] These compounds have garnered attention in the field of drug discovery due to their structural versatility, which allows for the synthesis of diverse libraries with varied antimicrobial profiles. This document provides detailed application notes and experimental protocols for the synthesis, antibacterial activity assessment, and cytotoxicity evaluation of 3-aminopyridine derivatives. The methodologies described herein are intended to offer a standardized framework for researchers engaged in the discovery and development of novel antibacterial agents.
Data Presentation: Antibacterial Activity of 3-Aminopyridine Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of various 3-aminopyridine derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: MIC Values of Selected 3-Aminopyridine Derivatives against Staphylococcus aureus
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Oligo-3-aminopyridine (OAP) | S. aureus | 25 | [3] |
| Compound 9 (an aminopyridine derivative) | S. aureus | 0.5 | [4] |
| 2-amino-3-cyanopyridine derivative 2c | S. aureus | 39 | [5] |
| Pyridine-3-carboxamide-6-yl-urea derivatives | S. aureus | Potent Inhibition | [6] |
Table 2: MIC Values of Selected 3-Aminopyridine Derivatives against Escherichia coli
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Dodecanoic acid derivatives of aminopyridine | E. coli | Good Activity | [2] |
| Imidazo[1,2-a]pyridine-based heterocycles | E. coli | Effective | |
| 2-amino-3-cyanopyridine derivative | E. coli | Substantial Effect | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine Derivatives
Two common methods for the synthesis of the 3-aminopyridine core and its derivatives are the Hofmann degradation of nicotinamide and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
A. Synthesis of 3-Aminopyridine via Hofmann Degradation of Nicotinamide
This method involves the conversion of an amide (nicotinamide) into a primary amine (3-aminopyridine) using a hypohalite solution.[8]
Materials:
-
Nicotinamide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Ice
-
Hydrochloric acid (HCl) for pH adjustment (optional)
-
Organic solvent for extraction (e.g., ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a cold solution of sodium hydroxide in water in an ice bath.
-
Slowly add sodium hypochlorite solution to the cold NaOH solution while stirring.
-
Add finely powdered nicotinamide to the cold hypochlorite/hydroxide solution in small portions, ensuring the temperature remains low.
-
After the addition is complete, slowly warm the reaction mixture to the temperature specified in the detailed literature protocol (e.g., 50-80°C) and maintain it for a set period (e.g., 0.5-3 hours).[8]
-
Cool the reaction mixture and neutralize it carefully with HCl if necessary.
-
Extract the 3-aminopyridine from the aqueous solution using a suitable organic solvent like ether.
-
Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain crude 3-aminopyridine.
-
Purify the product by recrystallization or distillation.
B. Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives via Groebke-Blackburn-Bienaymé (GBB) Reaction
This is a one-pot, three-component reaction that efficiently produces substituted 3-aminoimidazo[1,2-a]pyridines.[9][10]
Materials:
-
A 2-aminopyridine derivative
-
An aldehyde
-
An isocyanide
-
A suitable solvent (e.g., methanol, dichloromethane)[11]
-
A catalyst (e.g., a Lewis acid like Sc(OTf)₃ or a Brønsted acid like HClO₄)[11]
Procedure:
-
Dissolve the 2-aminopyridine derivative and the aldehyde in the chosen solvent in a reaction vessel.
-
Add the catalyst to the mixture.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for the time specified in the literature (can range from hours to days).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 3-aminoimidazo[1,2-a]pyridine derivative using column chromatography or recrystallization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
3-Aminopyridine derivative stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, E. coli) in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the 3-aminopyridine derivative stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate in a CO₂ incubator at 37°C for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-aminopyridine derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Reading:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Mandatory Visualizations
Diagram 1: General Workflow for Antibacterial Activity Assessment
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Amino-5-bromopyridine-2-carboxamide and Its Analogs in the Synthesis of Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 3-Amino-5-bromopyridine-2-carboxamide in the synthesis of antiproliferative agents are not extensively documented in peer-reviewed literature, its structural motif is central to a class of compounds with significant potential in oncology. This document provides the synthesis protocol for this compound and detailed application notes and protocols for the synthesis and evaluation of its close structural analogs, which have demonstrated notable antiproliferative activity. These analogs serve as exemplary models for how the aminopyridine carboxamide scaffold can be leveraged in the design of novel anticancer therapeutics.
Synthesis of this compound
The following protocol outlines a common method for the synthesis of the title compound, which can serve as a versatile building block in medicinal chemistry.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a reaction vessel, suspend 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a solvent mixture of methanol (6 mL) and water (3 mL).
-
Reaction Conditions: Stir the reaction mixture at 100°C for 20 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through diatomaceous earth and wash the filter cake with methanol.
-
Extraction: Combine the filtrates and concentrate them under reduced pressure. Dissolve the resulting residue in chloroform and wash the organic layer with water.
-
Isolation: Separate the organic layer and concentrate it under reduced pressure to yield this compound (246 mg, 70% yield).
Synthesis Workflow
Application of Structural Analogs in Antiproliferative Agent Synthesis
Given the limited data on the direct use of this compound, we will now focus on well-documented, structurally similar compounds that have been successfully utilized in the synthesis of potent antiproliferative agents. The following sections detail the synthesis and biological evaluation of 3-amino-thieno[2,3-b]pyridine-2-carboxamide and 3-amino-pyrazine-2-carboxamide derivatives.
Thieno[2,3-b]pyridine Derivatives as Antiproliferative Agents
Derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116).[2] The proposed mechanism of action involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells.[2]
Quantitative Data: Antiproliferative Activity of Thieno[2,3-b]pyridine Analogs [2]
| Compound ID | Modifications | HCT116 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |
| 5i | Benzoyl tether, 2,3-dibromo substitution | 120 ± 15 | 130 ± 18 |
| 5h | Benzoyl tether, 2,3-dichloro substitution | 200 ± 25 | 220 ± 30 |
| 7h | Benzyl alcohol tether, 2,3-dichloro | 50 ± 7 | 49.9 ± 8.3 |
| 7i | Benzyl alcohol tether, 2,3-dibromo | 25 ± 4 | 30 ± 5 |
| 8h | Benzyl alcohol tether, 2-methyl-3-chloro | < 100 | < 100 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is presented as mean ± s.e.m.
Experimental Protocol: Synthesis of 5-Benzoyl and 5-Benzylhydroxy Thieno[2,3-b]pyridine Derivatives [2]
A multi-step synthesis is employed, with key steps outlined below:
-
Synthesis of Carbonitriles: A mixture of 2-cyanothioacetamide and NaH in DMF is stirred, followed by the addition of an appropriate enamine. The mixture is stirred for 24 hours and then acidified with 2M HCl to precipitate the carbonitrile intermediates.
-
Synthesis of 2-Chloroacetamides: Chloroacetyl chloride is added dropwise to a solution of a substituted aniline and NEt₃ in CH₂Cl₂ at 0°C. The mixture is stirred overnight at room temperature, followed by a standard aqueous workup to yield the desired 2-chloroacetamides.
-
Final Cyclization and Functionalization: The carbonitrile and 2-chloroacetamide intermediates are reacted to form the thieno[2,3-b]pyridine core, which is then further modified to introduce the benzoyl or benzylhydroxy moieties at the 5-position.
Experimental Protocol: In Vitro Antiproliferative Assay (³H-Thymidine Incorporation) [2]
-
Cell Culture: HCT116 and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds or a vehicle control.
-
³H-Thymidine Incorporation: After 48 hours of treatment, ³H-thymidine is added to each well, and the plates are incubated for an additional 4 hours to allow for incorporation into newly synthesized DNA.
-
Measurement: Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined from dose-response curves.
Signaling Pathway: PI-PLC Inhibition
Pyrazinecarboxamide Derivatives as FGFR Inhibitors
3-Amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy due to its role in cell proliferation, differentiation, and migration.[3][4]
Quantitative Data: Antiproliferative Activity of a Lead Pyrazinecarboxamide Derivative (18i) [3]
| Cell Line | Cancer Type | FGFR Abnormality | IC₅₀ (µM) |
| NCI-H520 | Lung Cancer | FGFR1 Amp | 26.69 |
| SNU-16 | Gastric Cancer | FGFR2 Amp | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR3 Trans | 3.02 |
| SW-780 | Bladder Cancer | FGFR3 Mut | 2.34 |
| MDA-MB-453 | Breast Cancer | FGFR4 Mut | 12.58 |
FGFR Amp: Amplification, FGFR Trans: Translocation, FGFR Mut: Mutation.
Experimental Protocol: Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives [3]
-
Amide Condensation: A key intermediate is prepared through nitro group reduction followed by amide condensation.
-
Suzuki Coupling: The core structure is then diversified by reacting it with various aryl-boronic acids or aryl-boronates via a Suzuki cross-coupling reaction to yield the final products.
Signaling Pathway: FGFR Inhibition
Conclusion
While this compound remains a compound of interest for synthetic exploration, the detailed studies on its thieno[2,3-b]pyridine and pyrazine analogs provide a strong rationale and established methodologies for the development of novel antiproliferative agents based on the aminopyridine carboxamide scaffold. The protocols and data presented herein offer a valuable resource for researchers in the field of oncology drug discovery, highlighting promising strategies for targeting key cancer-related signaling pathways. Future work could involve the direct incorporation of the this compound core into these or similar scaffolds to explore its potential impact on antiproliferative potency and selectivity.
References
- 1. This compound | 669066-89-1 [chemicalbook.com]
- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of 3-Amino-5-bromopyridine-2-carboxylic Acid: A Detailed Guide for Scientists
For Immediate Release
[City, State] – [Date] – 3-Amino-5-bromopyridine-2-carboxylic acid has emerged as a versatile building block in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of targeted therapeutics. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and amino and carboxylic acid groups for amide bond formation and other modifications, make it a valuable scaffold for creating diverse libraries of bioactive compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.
Application in the Synthesis of Kinase Inhibitors
3-Amino-5-bromopyridine-2-carboxylic acid is a valuable precursor for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyridine core can mimic the purine scaffold of ATP, enabling competitive binding to the ATP-binding site of kinases.
Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors
Derivatives of imidazo[4,5-b]pyridine have been investigated as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription involved in cancer cell proliferation. The synthesis involves the initial construction of the imidazopyridine core, where 3-Amino-5-bromopyridine-2-carboxylic acid can be a crucial starting material for forming a pyridone-fused imidazole ring.
This protocol outlines a general procedure for the synthesis of an imidazo[4,5-b]pyridine core, which can be further functionalized.
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate diamine (e.g., benzene-1,2-diamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation: To a solution of 3-Amino-5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Amide Coupling: In a separate flask, dissolve the diamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DMF. Cool the solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Cyclization (if applicable) and Purification: The crude product may undergo spontaneous cyclization or require further reaction conditions to form the imidazopyridine ring. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Quantitative Data:
| Step | Product | Typical Yield (%) |
| 1 | 3-Amino-5-bromopyridine-2-carbonyl chloride | Assumed quantitative for next step |
| 2 & 4 | Imidazo[4,5-b]pyridine derivative | 60-80% |
Note: Yields are dependent on the specific diamine used and optimization of reaction conditions.
Visualization of Synthetic Workflow:
Application in the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are another class of compounds with significant biological activity, including kinase inhibition (e.g., PIM-1 kinase) and antimicrobial effects. 3-Amino-5-bromopyridine-2-carboxylic acid can serve as a starting point for constructing this fused heterocyclic system.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Precursor
This protocol describes a general route to a key intermediate for pyrido[2,3-d]pyrimidine synthesis.
Materials:
-
3-Amino-5-bromopyridine-2-carboxylic acid
-
Amine source (e.g., formamide, urea)
-
Dehydrating agent (e.g., phosphorus oxychloride - POCl₃) or cyclization catalyst
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Amidation: React 3-Amino-5-bromopyridine-2-carboxylic acid (1.0 eq) with an excess of the amine source (e.g., formamide) at elevated temperatures (e.g., 150-180 °C) for several hours to form the corresponding amide.
-
Cyclization: The resulting amide can be cyclized to the pyrido[2,3-d]pyrimidine ring system under various conditions. A common method involves heating with a dehydrating agent like POCl₃ or using a high-boiling point solvent to facilitate intramolecular cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
Quantitative Data:
| Step | Product | Typical Yield (%) |
| 1 | 3-Amino-5-bromopyridine-2-carboxamide | 70-90% |
| 2 | 5-Bromo-pyrido[2,3-d]pyrimidin-4-ol | 50-70% |
Note: Yields can vary significantly based on the specific reagents and reaction conditions employed.
Visualization of Synthetic Pathway:
Broader Applications in Drug Discovery
The bromine atom on the pyridine ring of 3-Amino-5-bromopyridine-2-carboxylic acid provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The amino and carboxylic acid groups can also be further modified to fine-tune the physicochemical properties and biological activity of the resulting molecules.
While this document provides a starting point, researchers are encouraged to consult the primary literature for more specific and optimized protocols tailored to their target molecules. The versatility of 3-Amino-5-bromopyridine-2-carboxylic acid makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-5-bromopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-5-bromopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurity profiles can vary based on the synthetic route, potential impurities may include unreacted starting materials, such as 5-bromo-3-nitropyridine-2-carboxamide, and byproducts from incomplete reduction or side reactions. Based on related pyridine syntheses, over-brominated species could also be present, although this is less common in the typical synthesis of this compound.[1][2][3]
Q2: What are the recommended initial purification steps for crude this compound?
A2: A common initial workup involves filtering the reaction mixture through diatomaceous earth to remove solid catalysts or reagents, followed by washing with a solvent like methanol.[4] Subsequently, a liquid-liquid extraction, for instance, by dissolving the residue in a solvent like chloroform and washing with water, can remove water-soluble impurities.[4]
Q3: Which purification techniques are most effective for obtaining high-purity this compound?
A3: For achieving high purity, recrystallization and column chromatography are the most effective methods. The choice between them depends on the impurity profile, the required purity level, and the scale of the purification.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Given its amide and aminopyridine structure, polar solvents are generally suitable for recrystallization. Ethanol, acetone, and acetonitrile are good starting points.[3] For similar aminopyridine compounds, benzene has also been used.[5] A solvent screen is recommended to find the optimal system that provides good solubility at elevated temperatures and poor solubility at room temperature.
Q5: What type of mobile phase should be used for column chromatography of this compound?
A5: A normal-phase column chromatography setup using silica gel is common. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate is a typical choice.[5][6] For polar, basic compounds like this, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.[7]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out | The compound is melting before dissolving, or the solution is too concentrated. | Add a small amount of hot solvent to fully dissolve the oil. Ensure a slow cooling process to promote crystal formation over oiling. |
| No crystal formation | The solution is not saturated enough, or cooling is too rapid. | Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. Allow the solution to cool slowly. |
| Low recovery | The compound has significant solubility in the solvent at low temperatures, or too much solvent was used. | Place the flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary for dissolution. |
| Colored crystals | Co-crystallization with colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation (co-elution) | The polarity of the eluent is not optimal. | Use a shallower solvent gradient. Try a different solvent system (e.g., dichloromethane/methanol for polar compounds). |
| Product does not elute | The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to reduce strong interactions with the acidic silica gel.[7] |
| Tailing of peaks | Strong interaction between the basic aminopyridine and acidic silica gel. | Use a neutralized silica gel or add a basic modifier like triethylamine to the eluent system.[7] |
| Cracking of silica bed | Improper packing or running the column dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
Data Presentation
Table 1: Comparison of Purification Techniques for Aminopyridine Derivatives *
| Purification Method | Principle | Typical Purity Achieved | Estimated Yield Loss | Advantages | Disadvantages |
| Recrystallization | Differential solubility | >98% | 10-30% | Simple, cost-effective for large scales. | Can be time-consuming to optimize; may not remove impurities with similar solubility. |
| Column Chromatography | Differential adsorption | >99% | 15-40% | High resolution for complex mixtures; adaptable to various polarities. | More complex setup; requires larger solvent volumes; potential for product loss on the column. |
| Liquid-Liquid Extraction | Differential partitioning | Variable | 5-15% | Good for initial cleanup of crude material. | Limited separation power for compounds with similar partitioning behavior. |
*Data is generalized for aminopyridine derivatives and should be optimized for this compound.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase according to the TLC analysis.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 3-Amino-5-bromopyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-Amino-5-bromopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reagents?
A1: A prevalent synthetic route involves the reduction of 5-bromo-3-nitropyridine-2-carboxamide. A common and effective method for this transformation is the use of iron powder in the presence of an acidic medium, such as ammonium chloride in a solvent mixture like methanol and water.[1]
Q2: What are the most likely impurities to be encountered in the synthesis of this compound?
A2: Based on the common synthetic route, the following impurities are most likely:
-
Unreacted Starting Material: 5-bromo-3-nitropyridine-2-carboxamide.
-
Incomplete Reduction Intermediates: Such as 5-bromo-3-nitrosopyridine-2-carboxamide and 3-hydroxylamino-5-bromopyridine-2-carboxamide.
-
Debrominated Impurity: 3-Aminopyridine-2-carboxamide, which can arise from the loss of the bromine atom during the reduction.
-
Over-brominated Impurities: If the precursor, 2-aminopyridine, is over-brominated during the synthesis of the starting material, impurities like 2-amino-3,5-dibromopyridine may be carried through subsequent steps.[2]
-
Hydrolysis Product: 3-Amino-5-bromopyridine-2-carboxylic acid, which may form if the carboxamide group is hydrolyzed during the reaction or work-up.
Q3: My final product is discolored (e.g., brown or dark red). What could be the cause?
A3: Discoloration in the final product can be due to several factors. The presence of residual iron salts from the reduction step is a common cause. Additionally, trace amounts of highly colored intermediates or side products, such as azo compounds (though less likely with iron reduction), can lead to discoloration.[2] Inadequate purification or air oxidation of the aminopyridine product can also contribute to color formation.
Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A4: To identify an unknown peak, a systematic approach is recommended. First, compare the retention time with that of your starting material. If it doesn't match, consider the potential impurities listed in Q2. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful technique to determine the molecular weight of the impurity, which can provide significant clues to its structure. Comparing the fragmentation pattern from MS/MS analysis with the expected fragmentation of potential impurities can further aid in identification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the iron powder is activated and in sufficient excess. Monitor the reaction progress by TLC or HPLC. |
| Product loss during work-up. | Optimize the extraction solvent and pH. Ensure complete precipitation if crystallization is used for purification. | |
| Presence of Starting Material in Final Product | Insufficient reducing agent or reaction time. | Increase the equivalents of iron powder and ammonium chloride. Extend the reaction time and monitor for the complete disappearance of the starting material. |
| Multiple Impurity Peaks in HPLC | Non-optimal reaction conditions leading to side reactions. | Control the reaction temperature carefully. Ensure a slightly acidic environment to favor the desired reduction. |
| Impure starting material. | Analyze the purity of the 5-bromo-3-nitropyridine-2-carboxamide starting material before use. Purify if necessary. | |
| Unexpectedly High Polarity Impurity | Possible hydrolysis of the carboxamide to the carboxylic acid. | Avoid harsh acidic or basic conditions during work-up and purification, especially at elevated temperatures. |
| Unexpectedly Low Polarity Impurity | Potential debromination. | While less common with iron reduction, if debromination is suspected, consider alternative reducing agents that are less prone to this side reaction. Raney nickel, for example, is known to sometimes cause dehalogenation of aromatic halides.[3] |
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 5-bromo-3-nitropyridine-2-carboxamide | C₆H₄BrN₃O₃ | 246.02[4] | Unreacted starting material |
| 5-bromo-3-nitrosopyridine-2-carboxamide | C₆H₄BrN₃O₂ | 230.02 | Incomplete reduction |
| 3-hydroxylamino-5-bromopyridine-2-carboxamide | C₆H₆BrN₃O₂ | 232.04 | Incomplete reduction |
| 3-aminopyridine-2-carboxamide | C₆H₇N₃O | 137.14 | Debromination |
| 3-amino-5-bromopyridine-2-carboxylic acid | C₆H₅BrN₂O₂ | 217.02 | Hydrolysis of carboxamide |
| 2-amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | Impurity from precursor synthesis[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the reduction of nitropyridines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: Add ammonium chloride (5.0 eq) and iron powder (3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (e.g., 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the remaining aqueous solution, add a suitable organic solvent (e.g., ethyl acetate or chloroform) and basify with a mild base (e.g., sodium bicarbonate solution) to a neutral or slightly basic pH. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
This is a general-purpose method and may require optimization for specific impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthesis of this compound.
References
Optimizing reaction conditions for synthesizing 3-Amino-5-bromopyridine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for synthesizing 3-Amino-5-bromopyridine-2-carboxamide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most frequently cited method for the synthesis of this compound is the reduction of its nitro precursor, 5-bromo-3-nitropyridine-2-carboxamide.[1] This method is generally favored due to the availability of the starting material and the typically clean conversion to the desired amine.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting material is 5-bromo-3-nitropyridine-2-carboxamide. The key reagents for the reduction of the nitro group are a reducing agent, such as iron powder, and a proton source, often an acidic medium or a salt like ammonium chloride in a solvent mixture, commonly methanol and water.[1]
Q3: What are the typical yields for the synthesis of this compound?
With the iron powder and ammonium chloride reduction method, yields of around 70% have been reported.[1] However, the yield can be influenced by the purity of the starting materials, reaction conditions, and the efficiency of the work-up and purification procedures.
Q4: What are the main safety precautions to consider during this synthesis?
-
Handling of Reagents: Use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, especially when handling corrosive or toxic reagents.
-
Reaction Monitoring: The reduction of nitro compounds can be exothermic. It is crucial to monitor the reaction temperature and control the rate of addition of reagents if necessary.
-
Ventilation: All experimental procedures should be carried out in a well-ventilated fume hood to avoid inhalation of any volatile or hazardous compounds.
-
Waste Disposal: Dispose of all chemical waste according to the safety guidelines of your institution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q5: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration of the reaction or moderately increasing the temperature.
-
Purity of Reagents: Ensure that the starting material, 5-bromo-3-nitropyridine-2-carboxamide, and the reducing agents are of high purity. Impurities can interfere with the reaction.
-
Work-up Procedure: During the extraction process, ensure proper phase separation to avoid loss of product into the aqueous layer. Multiple extractions with an appropriate organic solvent can help maximize the recovery of the product.
-
Product Degradation: The amino-pyridine moiety can be sensitive to strong acidic or basic conditions. Ensure that the work-up conditions are mild to prevent degradation of the final product.
Q6: TLC analysis shows incomplete reduction of the nitro group. What steps can I take to drive the reaction to completion?
Incomplete reduction is a common issue. Here are a few strategies to address this:
-
Increase Equivalents of Reducing Agent: The stoichiometry of the reducing agent is critical. Increasing the molar equivalents of the reducing agent, such as iron powder, can help ensure the complete conversion of the nitro group.
-
Activation of the Reducing Agent: In the case of metal-based reductions (e.g., Fe, Zn), pre-activation of the metal surface by washing with a dilute acid can sometimes improve its reactivity.
-
Alternative Reducing Agents: If the standard conditions are not effective, consider using alternative reducing agents. The choice of reducing agent can be critical, especially if other functional groups are present in the molecule.
Q7: I am observing the formation of significant impurities. What are the likely side products and how can I minimize their formation?
Impurity formation can complicate the purification process and reduce the overall yield.
-
Over-reduction: While less common for the carboxamide group under these conditions, it's a possibility with stronger reducing agents. Stick to milder conditions when possible.
-
Debromination: Some reducing systems, particularly catalytic hydrogenation with Pd/C, can lead to the cleavage of the C-Br bond. If debromination is an issue, consider using alternative reducing agents like iron or tin(II) chloride.[2]
-
Formation of Azo or Azoxy Compounds: Under certain conditions, the reduction of nitroarenes can lead to the formation of dimeric species like azo or azoxy compounds.[3] This is more common with reducing agents like LiAlH4 and can be minimized by using reagents like Fe or SnCl2 under acidic conditions.
Q8: What are the most effective methods for purifying the final product, this compound?
-
Filtration: After the reaction, it is important to filter off the solid catalyst or unreacted metal powder. Using a pad of celite or diatomaceous earth can aid in removing fine particles.[1]
-
Extraction: A standard aqueous work-up followed by extraction with an organic solvent like chloroform or ethyl acetate is typically used to isolate the crude product.[1]
-
Column Chromatography: For high purity, silica gel column chromatography is a reliable method. A solvent system of ethyl acetate and hexane or dichloromethane and methanol can be used for elution.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining a highly pure crystalline product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Advantages | Disadvantages/Potential Issues |
| Fe / NH₄Cl or AcOH | Methanol/Water or Ethanol/Water, Reflux | Cost-effective, mild, and generally chemoselective.[2][4] | Can require long reaction times; work-up involves filtering off iron salts.[1] |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild and effective for substrates with other reducible groups. | The tin salts produced can be difficult to remove during work-up. |
| H₂ / Pd-C | Methanol or Ethanol, RT, H₂ balloon | Clean reaction with water as the only byproduct; catalyst can be filtered off.[2] | May cause dehalogenation (loss of bromine).[2] Not suitable for substrates with other easily reducible groups. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous alcohol, moderate temperatures | Mild and can be used for sensitive substrates.[4] | May not be strong enough for all substrates; requires aqueous conditions. |
| Zn / AcOH or NH₄Cl | Methanol or Water, RT to Reflux | Effective and relatively inexpensive.[2][4] | Can sometimes lead to over-reduction; work-up can be cumbersome. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Group Reduction[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: To this suspension, add ammonium chloride (5.0 eq) followed by iron powder (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (around 100°C) and stir vigorously for the specified time (e.g., 20 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite or diatomaceous earth to remove the iron salts.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add an organic solvent such as chloroform or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for the synthesis.
References
3-Amino-5-bromopyridine-2-carboxamide stability and storage protocols
This technical support center provides guidance on the stability and storage of 3-Amino-5-bromopyridine-2-carboxamide, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
-
Temperature: Store at 0 - 8 °C for long-term storage.[1] For solutions in solvents, store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.
-
Light: Keep in a dark place, as the compound may be light-sensitive.[2]
-
Container: Use a tightly sealed container to protect from moisture, as related compounds are known to be hygroscopic.[3]
Q2: Is this compound stable at room temperature?
A2: For short-term use during experimental procedures, the compound is generally stable at room temperature. However, for storage exceeding a few hours, it is best to adhere to the recommended refrigerated conditions to minimize potential degradation.
Q3: What solvents are compatible with this compound?
A3: Based on synthesis procedures for similar compounds, methanol and chloroform have been used.[4] The solubility in other common organic solvents should be determined on a small scale before proceeding with larger experiments.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents and strong acids, as these can react with the amino and pyridine functional groups.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see FAQ A1). If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Incompatibility with reaction components. | Ensure that the compound is not being used with strong oxidizing agents or strong acids.[3] | |
| Discoloration of the solid compound (e.g., yellowing or browning) | Exposure to light or air. | This may indicate oxidation or other forms of degradation. While the compound may still be usable for some applications, for sensitive experiments, using a fresh, properly stored sample is recommended. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Test solubility in a small range of solvents to find the most suitable one for your application. Gentle heating or sonication may aid dissolution, but be mindful of potential temperature-induced degradation. |
| Compound has absorbed moisture. | If the compound is hygroscopic, absorbed water can affect its solubility characteristics.[3] Store in a desiccator to minimize moisture uptake. |
Stability and Storage Data
Specific quantitative stability data for this compound is not publicly available. The following table summarizes the recommended storage conditions based on data for related compounds.
| Parameter | Condition | Source |
| Temperature (Solid) | 0 - 8 °C | [1] |
| Temperature (In Solvent) | -20°C (1 month), -80°C (6 months) | [2] |
| Light | Protect from light | [2] |
| Atmosphere | Inert atmosphere recommended | |
| Moisture | Keep in a tightly sealed container; hygroscopic | [3] |
Experimental Workflow and Troubleshooting Diagrams
Caption: A general experimental workflow for using this compound.
References
Troubleshooting low yields in 3-Amino-5-bromopyridine-2-carboxamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Amino-5-bromopyridine-2-carboxamide, helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low when synthesizing this compound via the reduction of 5-bromo-3-nitropyridine-2-carboxamide. What are the potential causes and how can I improve the yield?
A1: Low yields in the reduction of 5-bromo-3-nitropyridine-2-carboxamide are a common problem. Several factors can contribute to this issue. A successful reported synthesis achieved a 70% yield using iron powder and ammonium chloride in a methanol/water solvent system.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reduction of the nitro group can be sluggish. Ensure the reaction is stirred vigorously at a sufficiently high temperature (e.g., 100°C) for an adequate duration (e.g., 20 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. |
| Purity of Starting Materials | Impurities in the starting 5-bromo-3-nitropyridine-2-carboxamide can interfere with the reaction. Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary. |
| Inefficient Reducing Agent | The choice and quality of the reducing agent are critical. Iron powder is a common and effective choice.[1] Ensure the iron powder is finely divided and activated if necessary (e.g., by washing with dilute acid). Other reducing agents like tin(II) chloride or catalytic hydrogenation can also be explored, but may require significant optimization. |
| Suboptimal Reaction pH | The presence of ammonium chloride suggests that a slightly acidic pH is beneficial for this reduction.[1] Ensure the appropriate amount of ammonium chloride is used. The pH can be checked and adjusted if necessary, though this is not explicitly mentioned in the cited protocol. |
| Product Degradation | The amino-pyridine product can be sensitive to prolonged heating or harsh work-up conditions. Minimize the reaction time once the starting material is consumed. Use a mild work-up procedure, such as filtering through diatomaceous earth to remove the iron catalyst.[1] |
| Losses During Work-up and Purification | The product may have some solubility in the aqueous phase. During the work-up, ensure thorough extraction with a suitable organic solvent like chloroform.[1] The choice of purification method (e.g., recrystallization vs. column chromatography) can also impact the final isolated yield. |
Q2: I am observing an unknown impurity in my final product. What could it be and how can I identify and remove it?
A2: The formation of impurities is a frequent cause of low yields and can complicate product characterization. The identity of the impurity will depend on the synthetic route employed.
Common Impurities and Their Removal:
| Synthetic Route | Potential Impurity | Identification Method | Removal Strategy |
| Bromination of a precursor | Di-brominated species (e.g., 2-amino-3,5-dibromopyridine) [2] | Mass Spectrometry (to check for a higher molecular weight) and NMR Spectroscopy. | Careful control of brominating agent stoichiometry. Purification by column chromatography or fractional crystallization. |
| Reduction of nitro-compound | Unreacted starting material (5-bromo-3-nitropyridine-2-carboxamide) | TLC or LC-MS analysis. | Ensure the reaction goes to completion. If present in the final product, it can be removed by column chromatography. |
| Amidation of carboxylic acid | Unreacted starting material (3-amino-5-bromopyridine-2-carboxylic acid) | TLC or LC-MS analysis. | Optimize the amidation reaction conditions (coupling agent, base, reaction time). The acidic starting material can often be removed by a basic wash during work-up. |
Q3: I am attempting the synthesis from 5-bromonicotinamide via a Hofmann rearrangement, but the yield is poor. What are the critical parameters for this reaction?
A3: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[3][4] While this can be a route to 3-amino-5-bromopyridine, it is a sensitive reaction with several critical parameters.
Key Parameters for Hofmann Rearrangement:
| Parameter | Importance and Troubleshooting |
| Stoichiometry of Reagents | The reaction requires precise stoichiometry of the amide, bromine, and strong base (e.g., sodium hydroxide).[5] An excess of bromine can lead to side reactions, while insufficient base will result in an incomplete reaction. |
| Temperature Control | The initial reaction to form the N-bromoamide is typically performed at low temperatures, followed by controlled heating to induce the rearrangement.[5] Overheating can lead to degradation and the formation of byproducts. |
| Formation of Isocyanate Intermediate | The key intermediate is an isocyanate, which is then hydrolyzed to the amine.[3][4] The efficiency of the rearrangement to the isocyanate and its subsequent hydrolysis are crucial for a good yield. |
| Side Reactions | The highly reactive nature of the intermediates can lead to side reactions. In the case of pyridine derivatives, competing reactions on the ring are possible under harsh basic conditions. |
Experimental Protocols
Synthesis of this compound via Reduction
This protocol is adapted from a reported synthesis with a 70% yield.[1]
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Chloroform
-
Diatomaceous earth
Procedure:
-
Suspend 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a mixture of methanol (6 mL) and water (3 mL).
-
Stir the reaction mixture vigorously at 100°C for 20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of diatomaceous earth and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in chloroform and wash the organic layer with water.
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed to afford this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
References
Common side reactions in the synthesis of aminobromopyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of aminobromopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of aminopyridines?
A1: The most prevalent side reactions include:
-
Over-bromination: The formation of di- or poly-brominated products is a significant issue due to the activating nature of the amino group. For instance, in the synthesis of 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine is a common byproduct.[1][2][3]
-
Formation of Isomers: The amino group is an ortho, para-director, leading to the formation of a mixture of isomeric products. For example, the bromination of 3-aminopyridine can yield 2-bromo, 4-bromo, and 6-bromo isomers.
-
Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom. It is particularly problematic in subsequent reactions, such as palladium-catalyzed cross-couplings, where palladium hydride species can act as reducing agents.[4]
-
Pyridine Ring Opening (Zincke Reaction): Under certain conditions, especially when forming pyridinium salts, the pyridine ring can open, leading to the formation of Zincke aldehydes or related derivatives.[5][6][7][8]
-
Tar Formation: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the formation of complex, insoluble byproducts, often referred to as tar.
Q2: How can I control the regioselectivity of bromination?
A2: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it is a milder and more selective reagent, which can help minimize over-bromination.[9]
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. For some electrophilic brominations, temperatures as low as -78°C may be employed.[10]
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Acetonitrile, chloroform, and acetic acid are commonly used.
-
Protecting Groups: Temporarily protecting the amino group can alter its directing effect and prevent over-activation of the pyridine ring.
Q3: My Suzuki coupling reaction of a brominated aminopyridine is giving a low yield and a significant amount of the dehalogenated starting material. What's happening and how can I fix it?
A3: The likely culprit is hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when a palladium hydride species, formed in a competing reaction pathway, reduces the aryl bromide back to the corresponding arene.
To mitigate this:
-
Choice of Ligand and Catalyst: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired cross-coupling pathway over the formation of palladium hydrides.
-
Base: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good choice as it is less prone to generating the species that lead to hydrodehalogenation compared to bases like sodium carbonate (Na₂CO₃).
-
Reaction Conditions: Ensure your reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. Also, use thoroughly degassed solvents.
Troubleshooting Guides
Issue 1: Over-bromination Leading to Low Yield of Mono-brominated Product
| Possible Cause | Suggested Solution |
| Excessive amount of brominating agent. | Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS. |
| High reaction temperature. | Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature while monitoring its progress. |
| Highly activated substrate. | Consider protecting the amino group (e.g., as an acetamide) to reduce the activation of the pyridine ring. |
| Choice of brominating agent. | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂). |
Experimental Protocol to Minimize Over-bromination in the Synthesis of 2-Amino-5-bromopyridine:
-
Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired mono-brominated product from any di-brominated byproduct.[1]
Issue 2: Formation of a Mixture of Isomers
| Possible Cause | Suggested Solution |
| Strong directing effect of the amino group. | The inherent electronic properties of the aminopyridine lead to a mixture of ortho and para substituted products. |
| Kinetic vs. Thermodynamic Control. | The reaction may be under kinetic control, favoring the formation of the isomer that is formed fastest. Running the reaction at a higher temperature for a longer time might favor the thermodynamically more stable isomer. |
| Steric Hindrance. | The presence of other substituents on the pyridine ring can influence the regioselectivity by sterically hindering certain positions. |
Strategies for Improving Regioselectivity:
-
Directed Ortho Metalation (DoM): This technique can provide high regioselectivity. A directing group on the pyridine ring directs deprotonation to an adjacent position with a strong base (e.g., n-BuLi), followed by quenching with a bromine source.
-
Catalyst Control: For some substrates, the use of specific catalysts can influence the regioselectivity of the bromination.
Issue 3: Pyridine Ring Opening (Zincke Reaction)
| Possible Cause | Suggested Solution |
| Formation of a reactive pyridinium salt. | This is inherent to the Zincke reaction mechanism, which proceeds through the formation of a pyridinium salt (Zincke salt) that is susceptible to nucleophilic attack and ring opening.[5][6][7][8] |
| Presence of primary or secondary amines. | These amines act as nucleophiles that initiate the ring-opening cascade.[5][6][7][8] |
| Elevated temperatures. | Heating can promote the ring-opening reaction. |
Mitigation Strategies:
-
If the desired product is the pyridinium salt, avoid the use of primary or secondary amines as reactants or impurities.
-
If the Zincke reaction is the desired transformation, carefully control the stoichiometry of the amine and the reaction temperature to optimize the yield of the desired ring-opened or rearranged product.
-
When synthesizing pyridinium salts through other methods (e.g., N-alkylation), ensure the reaction conditions do not favor the formation of intermediates that can undergo Zincke-type reactions.
Data Presentation
Table 1: Influence of Brominating Agent and Temperature on the Bromination of 2-Aminopyridine
| Brominating Agent | Equivalents | Solvent | Temperature (°C) | Major Product | Major Side Product | Reference |
| Br₂ | 1.0 | Acetic Acid | 20-50 | 2-Amino-5-bromopyridine | 2-Amino-3,5-dibromopyridine | [1] |
| NBS | 1.05 | Acetone | 10 | 2-Amino-5-bromopyridine | 2-Amino-3,5-dibromopyridine | [2] |
| NBS | >2.0 | Various | Various | 2-Amino-3,5-dibromopyridine | - | [11] |
Table 2: Troubleshooting Low Yield in Suzuki Coupling of Bromopyridines
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Catalyst deactivation by the amino group. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Significant hydrodehalogenation | Formation of Pd-H species. | Use a weaker base like K₃PO₄; ensure strictly anhydrous and anaerobic conditions. |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas solvents and run the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Bromo-3-aminopyridine
-
Materials: 3-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Add NBS (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the 6-bromo isomer.
-
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijssst.info [ijssst.info]
- 3. heteroletters.org [heteroletters.org]
- 4. benchchem.com [benchchem.com]
- 5. Zincke reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Zincke aldehyde - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Handling and safety precautions for 3-Amino-5-bromopyridine-2-carboxamide
Technical Support Center: 3-Amino-5-bromopyridine-2-carboxamide
Disclaimer: Information regarding this compound is limited. The following handling, safety, and property data are primarily based on the closely related and well-documented compound, 3-Amino-5-bromopyridine. Researchers should treat this information as a baseline and exercise caution, performing a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The compound is considered hazardous. Based on data for structurally similar chemicals, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear protective gloves and a lab coat.[2][4]
-
Respiratory Protection: Use a dust mask (type N95 or equivalent) if ventilation is inadequate or if handling generates dust.
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a well-ventilated, dry place.[2][4][5] Keep the container tightly closed and store it locked up.[2][4] Some related compounds are noted to be hygroscopic and light-sensitive, so storing under an inert atmosphere and in a dark place is a recommended precaution.[4]
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[2][4][5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical attention.[2][4]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
After Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Call a POISON CENTER or doctor immediately if you feel unwell.[4][6]
Q5: How should I dispose of waste from experiments involving this compound?
A5: All waste materials, including the compound itself and any contaminated containers or labware, must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not allow the product to enter drains.[7]
Chemical and Physical Properties
The table below summarizes key quantitative data for the related compound, 3-Amino-5-bromopyridine.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Appearance | Brown solid | [4] |
| Melting Point | 62 - 65 °C / 143.6 - 149 °F | [4] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
Troubleshooting Guide
Issue 1: The compound appears clumpy or discolored upon opening.
-
Possible Cause: The compound may be hygroscopic (absorbs moisture from the air), as is common with similar chemicals.[4] Discoloration could be due to degradation from exposure to light or air.
-
Solution: Ensure the container has been stored tightly sealed. If moisture absorption is suspected, the compound may need to be dried under vacuum, though its stability under these conditions should be verified. For future use, store in a desiccator and minimize exposure to the atmosphere.
Issue 2: The experimental yield is lower than expected.
-
Possible Cause 1: Incomplete reaction. The synthesis of the carboxamide involves a heterogeneous mixture with iron powder, which can sometimes lead to incomplete conversion.[8]
-
Solution 1: Ensure vigorous stirring is maintained throughout the reaction to maximize contact between reactants. Consider increasing the reaction time or temperature moderately, monitoring for byproduct formation.
-
Possible Cause 2: Degradation of the starting material or product.
-
Solution 2: Confirm the purity of your starting materials. Ensure the reaction work-up and purification steps are performed promptly to minimize the risk of degradation.
Issue 3: Unexpected peaks are observed in NMR or LC-MS analysis.
-
Possible Cause: Impurities from the synthesis, such as unreacted starting materials or byproducts. The synthesis involves the reduction of a nitro group, which can sometimes yield side products if the reduction is not clean.[8]
-
Solution: Review the purification protocol. Recrystallization or column chromatography may need to be optimized. Compare the observed peaks with the known spectra of starting materials and potential byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound [8]
This protocol describes the reduction of a nitro-group precursor to synthesize the target compound.
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide (1.0 eq)
-
Iron powder (3.0 eq)
-
Ammonium chloride (5.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diatomaceous earth (Celite)
-
Chloroform (CHCl₃)
Procedure:
-
Suspend 5-bromo-3-nitropyridine-2-carboxamide (e.g., 400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a solvent mixture of methanol and water (2:1 ratio, e.g., 6 mL MeOH and 3 mL H₂O).[8]
-
Stir the reaction mixture vigorously at 100°C for 20 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of diatomaceous earth and wash the filter cake with methanol.[8]
-
Combine the filtrates and concentrate them under reduced pressure.
-
Dissolve the resulting residue in chloroform.
-
Wash the organic layer with water.[8]
-
Separate the organic layer and concentrate it under reduced pressure to yield the final product, this compound.[8]
Visualizations
Caption: Emergency first aid workflow for accidental exposure.
Caption: Synthesis workflow for this compound.
References
- 1. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 669066-89-1 [chemicalbook.com]
Scaling up production of 3-Amino-5-bromopyridine-2-carboxamide for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the laboratory production of 3-Amino-5-bromopyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound and its precursors?
A1: The primary route to this compound involves the reduction of 5-bromo-3-nitropyridine-2-carboxamide.[1] Key precursors like 3-amino-5-bromopyridine can be synthesized through various methods, including the Hofmann rearrangement of 5-bromonicotinamide or the direct bromination of 3-aminopyridine, though the latter can present challenges with regioselectivity.[2][3][4] Another approach involves the reduction of 5-bromo-3-nitropyridine.[2]
Q2: What are the main challenges encountered when scaling up the synthesis of 3-Amino-5-bromopyridine derivatives?
A2: Common challenges during scale-up include low yields, the formation of di-brominated byproducts, and difficulties in purifying the final product.[3][5][6] Inadequate mixing in larger reactors can lead to localized temperature gradients and incomplete reactions.[3] Careful control of the brominating agent is crucial to avoid the formation of unwanted isomers and di-brominated impurities.[3][5][6]
Q3: How can microwave irradiation assist in the synthesis of 3-amino-5-bromopyridine derivatives?
A3: Microwave-assisted synthesis can significantly improve yields and shorten reaction times compared to conventional heating methods.[7] This technique can be particularly advantageous for reacting 3,5-dibromopyridine with an excess of an aliphatic amine, enabling rapid synthesis of multi-gram quantities without the need for metal-mediated or base-promoted conditions.[7]
Q4: What purification methods are most effective for 3-Amino-5-bromopyridine and its derivatives?
A4: Purification is often achieved through crystallization/recrystallization or column chromatography.[2][3][5] For instance, after synthesis, the crude product can be purified by silica gel flash chromatography.[7] Another method involves filtering the reaction mixture through diatomaceous earth, followed by extraction and concentration under reduced pressure.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. Microwave-assisted heating can also be explored to improve yields and reduce reaction times.[7] |
| Poor mixing in larger scale reactions. | Ensure efficient and vigorous stirring, especially in larger reaction vessels, to maintain homogenous temperature and reagent distribution.[3] | |
| Formation of Di-brominated or Isomeric Byproducts | Excess of brominating agent (e.g., NBS). | Use a stoichiometric amount of the brominating agent. Consider portion-wise addition of the reagent to maintain better control over the reaction.[3][5] |
| Inappropriate reaction temperature. | Optimize and maintain a consistent reaction temperature. Slower addition of reagents can help in controlling temperature fluctuations.[3] | |
| Difficulty in Product Purification | Presence of closely related impurities. | Utilize efficient purification techniques such as flash column chromatography with an appropriate eluent system.[2] Recrystallization from a suitable solvent system can also be effective.[3][5] |
| Product is hygroscopic. | If the product is hygroscopic, avoid suction filtration which can cause liquefaction. Instead, use gravity filtration and dry the product in a vacuum desiccator.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the reduction of 5-bromo-3-nitropyridine-2-carboxamide.
Materials:
-
5-bromo-3-nitropyridine-2-carboxamide
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Chloroform
-
Diatomaceous earth
Procedure:
-
Suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq), iron powder (3.0 eq), and ammonium chloride (5.0 eq) in a mixture of methanol and water (2:1 v/v).[1]
-
Stir the reaction mixture at 100°C for 20 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of diatomaceous earth and wash the filter cake with methanol.[1]
-
Combine the filtrates and concentrate under reduced pressure.[1]
-
Dissolve the residue in chloroform and wash the organic layer with water.[1]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to afford pure this compound. A reported yield for a similar reaction was 70%.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. This compound | 669066-89-1 [chemicalbook.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijssst.info [ijssst.info]
- 6. heteroletters.org [heteroletters.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Aminopyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of aminopyridine compounds via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of an aminopyridine compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for the aminopyridine at elevated temperatures and low solubility at room or colder temperatures. For aminopyridine derivatives, which are polar molecules, polar protic solvents are often a good starting point. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best candidate.
Q2: What are some common solvents used for the recrystallization of aminopyridines?
A2: Based on solubility data, suitable solvents for aminopyridines include water, ethanol, methanol, acetone, ethyl acetate, and mixtures such as benzene-ligroin or ethanol-water.[1][2][3] The choice of solvent will depend on the specific aminopyridine isomer and the impurities present.
Q3: Can the basicity of aminopyridines affect the recrystallization process?
A3: Yes, the basic nature of the amino group can influence solvent selection and potential side reactions. In some cases, acidic solvents like acetic acid (or its mixtures) can be used, though this may lead to salt formation.[4] It is generally advisable to use neutral or slightly basic solvents to avoid unwanted reactions.
Q4: What are common impurities in aminopyridine compounds?
A4: Impurities can originate from starting materials, side reactions during synthesis, or degradation.[5] These may include unreacted starting materials, isomeric byproducts, and products of over-oxidation or polymerization.[5] The purification strategy should be designed to remove these specific impurities.
Q5: When should I use a mixed-solvent system for recrystallization?
A5: A mixed-solvent system is useful when no single solvent provides the desired solubility profile.[6] This technique employs a "good" solvent in which the aminopyridine is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[7] The two solvents must be miscible.
Troubleshooting Guides
Problem 1: The aminopyridine compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.[8]
-
Suggested Solution:
-
Reheat the solution until the oil dissolves completely.
-
Add a small amount of additional solvent to reduce the saturation.
-
Allow the solution to cool more slowly. An insulated container can be used to promote gradual cooling.
-
If the problem persists, consider a different solvent or a mixed-solvent system.
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[9]
-
Suggested Solution:
-
Induce Crystallization:
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Further Cooling: If crystals still do not form at room temperature, cool the flask in an ice bath.
-
Problem 3: The recrystallization yield is very low.
-
Possible Cause:
-
Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not sufficiently cold.[9]
-
-
Suggested Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
If performing a hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.
-
When washing the final crystals, use a minimal amount of ice-cold solvent.
-
Problem 4: The resulting crystals are discolored.
-
Possible Cause: Colored impurities are co-crystallizing with the aminopyridine.
-
Suggested Solution:
-
Before the initial cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize as usual.
-
Data Presentation
Table 1: Solubility of 2-Aminopyridine in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | >100 g / 100 mL | 20 |
| Ethanol | Soluble | Room Temperature |
| Ethyl Ether | Soluble | Room Temperature |
| Acetone | Soluble | Room Temperature |
Source:[10]
Table 2: Solubility of 3-Aminopyridine in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | >1000 g / L | 20 |
| Ethanol | Soluble | Room Temperature |
| Benzene | Soluble | Room Temperature |
Table 3: Solubility of 4-Aminopyridine in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 11.2 g / 100 mL | 20 |
| Ethanol | Very Soluble | Room Temperature |
| Methanol | Soluble | Room Temperature |
| Acetone | Soluble | Room Temperature |
| Tetrahydrofuran | Soluble | Room Temperature |
| Acetonitrile | Soluble | Room Temperature |
| N,N-dimethylformamide | Soluble | Room Temperature |
| Dimethylsulfoxide | Soluble | Room Temperature |
| Benzene | Soluble | Room Temperature |
| Ethyl Ether | Soluble | Room Temperature |
| Ligroin | Slightly Soluble | Room Temperature |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude aminopyridine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[15] Continue adding small portions of hot solvent until the compound is completely dissolved.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.[16]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[15] To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude aminopyridine in a minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).[6]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (a solvent in which the aminopyridine is sparingly soluble) dropwise until the solution becomes slightly cloudy, indicating saturation.[7]
-
Clarification: Add a few drops of the hot "good" solvent to re-clarify the solution.[7]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude aminopyridine in a minimal amount of a "good" solvent at room temperature.
-
Induce Precipitation: Slowly add the "anti-solvent" to the solution with stirring until crystals begin to form.[18]
-
Crystallization: Allow the mixture to stand to ensure complete crystallization. The process can be enhanced by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, washing with the anti-solvent or a mixture of the two solvents.
Visualizations
Caption: Experimental workflows for different recrystallization methods.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 2. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 13. 4-氨基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 16. Recrystallization [wiredchemist.com]
- 17. Home Page [chem.ualberta.ca]
- 18. rsc.org [rsc.org]
Technical Support Center: Functionalization of Pyridine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bromination and amination of pyridine rings.
Bromination of Pyridine Rings
The introduction of a bromine atom to a pyridine ring is a crucial transformation in the synthesis of many pharmaceutical compounds. However, the electron-deficient nature of the pyridine ring presents significant challenges to electrophilic aromatic substitution.
Frequently Asked Questions (FAQs) - Bromination
Q1: Why is the bromination of an unsubstituted pyridine ring so difficult?
A1: The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This deactivates the ring towards electrophilic attack, making reactions like bromination sluggish and requiring harsh conditions, such as high temperatures (often above 300°C) and the use of oleum (fuming sulfuric acid).[1][2]
Q2: What is the typical regioselectivity for the direct bromination of pyridine, and why?
A2: Direct electrophilic bromination of pyridine, when forced to occur, predominantly yields 3-bromopyridine.[1][3] This is because the nitrogen atom deactivates the C2, C4, and C6 positions through its inductive effect and by protonation under acidic conditions, which creates a positive charge that repels electrophiles. The C3 and C5 positions are the least deactivated, making them the most likely sites for electrophilic attack.
Q3: How can I achieve bromination at the 2- or 4-position of a pyridine ring?
A3: Directing bromination to the 2- or 4-position requires alternative strategies to overcome the inherent reactivity of the pyridine ring:
-
Directed Ortho Metalation (DoM): You can use organometallic strategies. For instance, lithiation of pyridine at the 2-position can be achieved using reagents like n-butyllithium (n-BuLi), followed by quenching with a bromine source like hexabromoethane to yield 2-bromopyridine.[1]
Q4: I am getting a low yield in my pyridine bromination. What are the possible causes and solutions?
A4: Low yields in pyridine bromination can be attributed to several factors. The troubleshooting workflow below outlines potential issues and solutions.
Troubleshooting Guide: Low Yield in Pyridine Bromination
Below is a diagram illustrating a troubleshooting workflow for low-yield pyridine bromination reactions.
Caption: Troubleshooting workflow for low-yield pyridine bromination.
Experimental Protocols: Bromination
Protocol 1: Synthesis of 3-Bromopyridine
This protocol is a general representation of a classical electrophilic bromination.
| Step | Procedure |
| 1. Reaction Setup | In a suitable reaction vessel, dissolve pyridine in fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0°C). |
| 2. Addition of Bromine | Slowly add liquid bromine to the reaction mixture while maintaining the temperature. |
| 3. Heating | Heat the reaction mixture to a high temperature (e.g., 130°C) for several hours. |
| 4. Workup | Cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent. |
| 5. Purification | Purify the crude product by distillation or column chromatography. |
Note: This reaction involves highly corrosive and hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: Synthesis of 2-Bromopyridine via Diazotization
This method provides an alternative route to 2-bromopyridine.[4]
| Step | Procedure |
| 1. Initial Setup | Cool a flask containing 48% hydrobromic acid to 10-20°C. |
| 2. Addition of 2-Aminopyridine | Add 2-aminopyridine to the cooled acid. |
| 3. Bromine Addition | While keeping the temperature at 0°C or lower, add bromine dropwise. |
| 4. Diazotization | Add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0°C or lower. |
| 5. Neutralization & Extraction | After stirring, add a solution of sodium hydroxide, keeping the temperature below 25°C. Extract the mixture with ether. |
| 6. Drying and Purification | Dry the ether extract over solid potassium hydroxide and distill to obtain 2-bromopyridine. |
Amination of Pyridine Rings
The formation of a C-N bond on a pyridine ring is a fundamental transformation in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose.
Frequently Asked Questions (FAQs) - Amination
Q1: What are the main challenges in the Buchwald-Hartwig amination of bromopyridines?
A1: Common challenges include:
-
Low or No Conversion: This can be due to an inactive catalyst, improper reaction conditions, or issues with the reagents.[5]
-
Formation of Mono-aminated Byproduct: In the case of di-substituted pyridines, the second amination can be slower, leading to the accumulation of the mono-aminated product.[5]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to its deactivation.[5]
-
Side Reactions: Beta-hydride elimination can compete with reductive elimination, leading to hydrodehalogenation of the starting material.
Q2: How do I choose the right catalyst system (ligand and precatalyst) for my Buchwald-Hartwig amination?
A2: The choice of ligand is critical. For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often successful.[6] The choice of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) can also influence the reaction efficiency. It is often necessary to screen a panel of ligands and precatalysts to find the optimal combination for a specific substrate.
Q3: My Buchwald-Hartwig amination is not working. What should I check first?
A3: The troubleshooting workflow below provides a systematic approach to diagnosing and solving common issues in Buchwald-Hartwig amination reactions.
Troubleshooting Guide: Failed Buchwald-Hartwig Amination
The following diagram outlines a logical workflow for troubleshooting a failed Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Experimental Protocols: Amination
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general starting point for the amination of 2-bromopyridines. Optimization for specific substrates is often necessary.[7][8]
| Step | Procedure |
| 1. Reaction Setup | In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos) to a dry Schlenk flask. |
| 2. Addition of Reagents | To the flask, add the base (e.g., 1.4 equivalents of NaOt-Bu), 2-bromopyridine (1.0 equivalent), and the amine (1.1 equivalents). |
| 3. Solvent Addition | Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask. |
| 4. Reaction | Seal the flask, remove it from the glovebox, and heat the reaction mixture with stirring (e.g., 100°C) under an inert atmosphere for the required time. |
| 5. Workup & Purification | Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify the product by column chromatography. |
Quantitative Data Summary
The following tables summarize representative quantitative data for bromination and amination reactions of pyridine derivatives.
Table 1: Selected Bromination Reactions of Pyridine Derivatives
| Substrate | Brominating Agent | Conditions | Product(s) | Yield (%) |
| Pyridine | Br₂ / Oleum | 130°C | 3-Bromopyridine | Moderate |
| Pyridine N-oxide | POBr₃ | Heat | 2-Bromo- and 4-Bromopyridine | Varies |
| 2-Aminopyridine | NaNO₂, HBr, Br₂ | 0°C | 2-Bromopyridine | 86-92 |
| 2-Aminopyridine | TBABr, LiClO₄ | MeCN/HOAc, RT, 8h | meta-Brominated product | 28-95 |
Table 2: Selected Buchwald-Hartwig Amination Reactions of Bromopyridines
| Bromopyridine | Amine | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Volatile amines | Not specified | Not specified | Not specified | Sealed tube | Good |
| 2,6-Dihalopyridine | Aniline | Pd-based | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 80-120 | Varies |
| Aryl Bromides | Amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions in place. Reaction conditions and yields are substrate-dependent and may require optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Amino-5-bromopyridine-2-carboxamide and Other Pyridine-Based Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing targeted therapies.[1] Within the diverse family of pyridine-based building blocks, 3-Amino-5-bromopyridine-2-carboxamide stands out as a highly functionalized and versatile intermediate.
This guide provides an objective comparison of this compound with other common pyridine-based intermediates. We will delve into their performance in key synthetic transformations, supported by experimental data, and explore their application in the synthesis of kinase inhibitors targeting critical cancer signaling pathways.
I. Physicochemical Properties and Synthetic Utility
The reactivity of a pyridine-based intermediate is dictated by the nature and position of its substituents. This compound possesses three key functional groups: a bromine atom at the 5-position, an amino group at the 3-position, and a carboxamide at the 2-position. This unique arrangement offers multiple reaction handles for diversification and influences the electronic properties of the pyridine ring, making it a valuable substrate for various cross-coupling reactions.
For comparison, we will consider three other common pyridine intermediates:
-
3-Aminopyridine: A simple, foundational aminopyridine.
-
2-Amino-5-bromopyridine: An isomer to assess the impact of substituent placement.
-
5-Bromo-2-methylpyridin-3-amine: A close structural analog for which comparative cross-coupling data is available.
| Property | This compound | 3-Aminopyridine | 2-Amino-5-bromopyridine | 5-Bromo-2-methylpyridin-3-amine |
| Molecular Formula | C₆H₅BrN₂O₂ | C₅H₆N₂ | C₅H₅BrN₂ | C₆H₇BrN₂ |
| Molecular Weight | 217.02 g/mol | 94.11 g/mol | 173.01 g/mol | 187.04 g/mol |
| Appearance | Solid | Yellow crystalline to light brown powder | Solid | Solid |
| Melting Point | Not specified | 63 - 69 °C | 132-135 °C | Not specified |
| Key Features | Three points for diversification (Br, NH₂, CONH₂). Activated for nucleophilic substitution. | Simple scaffold, basic nitrogen. | Bromine for cross-coupling, amino for further functionalization. | Steric hindrance from methyl group may influence reactivity. |
Table 1. Comparison of Physicochemical Properties of Selected Pyridine-Based Intermediates.[3][4][5]
II. Performance in Cross-Coupling Reactions
The C-Br bond in brominated pyridines is a key site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The efficiency of these reactions is a critical performance metric for any intermediate.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors. The reactivity of the bromopyridine substrate is influenced by its electronic properties and the chosen catalytic system.
While direct comparative yield data for this compound is sparse, data from its close analog, 5-bromo-2-methylpyridin-3-amine, provides a strong indication of expected performance.
| Entry | Arylboronic Acid | Catalyst System | Product Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85-95 |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 88-96 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 75-85 |
| 5 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 70-80 |
Table 2. Representative Yields for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine.[6] These yields are indicative of the high reactivity of aminobromopyridine scaffolds in Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aminobromopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and is applicable to this compound.[6]
Materials:
-
Aminobromopyridine intermediate (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-2.3 equiv)
-
1,4-Dioxane and Water (typically 4:1 ratio)
Procedure:
-
To a Schlenk flask, add the aminobromopyridine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 15-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for synthesizing N-aryl structures. The amino group on the pyridine ring can potentially coordinate with the palladium catalyst, but with appropriate ligand selection (e.g., XPhos, RuPhos), high yields are achievable.
| Entry | Amine | Catalyst System | Product Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos / t-BuONa | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos / K₂CO₃ | 80-90 |
| 4 | Secondary Amine (general) | Pd(OAc)₂ / dppp / NaOtBu | 55-98 |
Table 3. Representative Yields for Buchwald-Hartwig Amination of Bromopyridines.[7][8] The choice of ligand and base is crucial and depends on the specific amine being coupled.
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized protocol for the amination of bromopyridines.[7][8]
Materials:
-
Bromopyridine intermediate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent, followed by the bromopyridine and the amine.
-
Heat the reaction mixture to 80-110 °C with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
III. Application in Kinase Inhibitor Synthesis
Pyridine derivatives are prolific scaffolds for kinase inhibitors, which are a major class of anticancer drugs.[9][10] These inhibitors often target signaling pathways that are aberrantly activated in cancer, such as the VEGFR and PI3K/Akt/mTOR pathways. The substituents on the this compound scaffold allow for the precise placement of pharmacophoric features that can interact with the ATP-binding pocket of kinases.
A. Targeting Cancer Signaling Pathways
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[11] Inhibiting VEGFR-2 is a validated anti-cancer strategy.
Figure 2. Simplified VEGFR-2 signaling cascade.[11][12][13]
PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[1][9][10]
Figure 3. Overview of the PI3K/Akt/mTOR signaling axis.[9][10][14]
B. Comparative Performance in Generating Kinase Inhibitors
The true performance of an intermediate lies in the biological activity of the final compounds it helps create. The inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.[15] By comparing the IC₅₀ values of inhibitors derived from different pyridine starting materials, we can infer the utility of each intermediate.
| Base Scaffold | Target Kinase | R¹-Group | R²-Group | IC₅₀ (µM) |
| 2-Aminopyridine-3-carboxamide | c-Met | H | (S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 0.022 |
| 3-Aminopyridin-2-one | Aurora A | H | 1-Methyl-1H-pyrazol-4-yl | 0.44 |
| 3-Aminopyridin-2-one | Aurora B | H | 1-Methyl-1H-pyrazol-4-yl | 0.08 |
| 3-Aminopyrazin-2-carboxamide | FGFR1 | Methyl | N-(3,5-dimethoxyphenyl)-4-(4-methylpiperazin-1-yl) | <0.01 |
| 3-Aminopyrazin-2-carboxamide | FGFR2 | Methyl | N-(3,5-dimethoxyphenyl)-4-(4-methylpiperazin-1-yl) | <0.01 |
Table 4. IC₅₀ Values of Kinase Inhibitors Derived from Various Amino-heterocycle Carboxamide Scaffolds.[11][16][17] This data illustrates that the aminopyridine and aminopyrazine carboxamide core is highly effective for generating potent, low nanomolar to micromolar kinase inhibitors. The functional groups on this compound provide the necessary handles to synthesize analogs of this type.
The bromine atom on this compound allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, which can occupy hydrophobic pockets in the kinase active site. The amino and carboxamide groups can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase. This trifecta of functional groups makes it an exceptionally powerful building block for generating diverse libraries of potent kinase inhibitors.
IV. Conclusion
This compound is a highly valuable intermediate for drug discovery, offering significant advantages over simpler pyridine building blocks. Its trifunctional nature provides a robust platform for generating complex and diverse molecular architectures.
-
Synthetic Performance: It demonstrates excellent reactivity in key C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient synthesis of elaborate derivatives.
-
Medicinal Chemistry Applications: The strategic positioning of its bromo, amino, and carboxamide groups makes it an ideal scaffold for designing potent kinase inhibitors that target critical cancer signaling pathways like VEGFR-2 and PI3K/Akt/mTOR. The ability to form multiple points of interaction with a target protein allows for fine-tuning of potency and selectivity.
In comparison to less functionalized intermediates like 3-aminopyridine or its isomers, this compound provides a more direct and efficient route to compounds with the requisite complexity for modern drug development. For researchers aiming to rapidly build and screen libraries of potential kinase inhibitors, it represents a superior choice, accelerating the journey from lead identification to candidate optimization.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 17. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Comparative Guide to the Reactivity of Aminobromopyridine Isomers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Aminobromopyridines, key building blocks in the synthesis of a vast array of pharmaceuticals and functional materials, exhibit distinct reactivity profiles based on the isomeric positions of the amino and bromo substituents. This guide provides an objective comparison of the reactivity of aminobromopyridine isomers in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data and detailed protocols.
The reactivity of aminobromopyridines in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom generally activates the carbon-bromine bond towards oxidative addition, the rate-determining step in many catalytic cycles.[1] However, the position of the electron-donating amino group can either enhance or diminish this effect, while also introducing potential steric hindrance and catalyst inhibition through coordination.
The Reactivity Hierarchy: Electronic and Steric Effects at Play
The generally accepted order of reactivity for bromopyridines in palladium-catalyzed cross-coupling reactions is 4- > 2- > 3-bromopyridine.[2] This trend is primarily attributed to the electronic influence of the pyridine nitrogen. In 4-bromopyridine, the nitrogen atom exerts a strong electron-withdrawing effect at the para position, making the carbon atom of the C-Br bond highly electrophilic and susceptible to oxidative addition.[2] While the 2-position is also electronically activated, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction.[2] The 3-position is the least electronically activated.
The introduction of an amino group adds another layer of complexity. As an electron-donating group, the amino substituent can modulate the electronic properties of the pyridine ring. Its position relative to the bromine atom can either synergize with or counteract the directing effects of the ring nitrogen, influencing the overall reactivity. Furthermore, the amino group can act as a coordinating ligand for the palladium catalyst, potentially leading to catalyst inhibition, a challenge that can sometimes be overcome by using appropriate ligands or by protecting the amino group.[3]
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of various aminobromopyridine isomers in key cross-coupling reactions. The presented data, compiled from various sources, aims to guide the selection of the most suitable isomer and reaction conditions for a given synthetic target.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of aminobromopyridine isomers in this reaction is a clear illustration of the interplay of electronic and steric effects.
| Aminobromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 12-18 | High (qualitative)[1] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good[4] |
| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 16 | (Not specified)[5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/ligand | Base | Solvent | (Not specified) | (Not specified) | ~80-95[2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/ligand | Base | Solvent | (Not specified) | (Not specified) | ~70-85[2] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/ligand | Base | Solvent | (Not specified) | (Not specified) | >90[2] |
Note: Direct comparative studies under identical conditions for all aminobromopyridine isomers are limited. The data for bromopyridines is included to illustrate the general reactivity trend.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The amino group on the pyridine ring can sometimes interfere with this reaction, making the choice of ligand and base particularly crucial.
| Aminobromopyridine Isomer | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Volatile secondary amine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80-100 | (Not specified) | (Not specified)[6] |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | (Not specified) | (Not specified)[7] |
| 2-Bromo-6-methylpyridine | (±)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/(±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[8] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂/XPhos | NaOtBu | Toluene | (Not specified) | (Not specified) | ~85-95[2] |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | (Not specified) | (Not specified) | >90[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity of aminobromopyridines in this reaction generally follows the trend observed in Suzuki-Miyaura coupling.
| Aminobromopyridine Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72-96[9] |
| 2-Amino-4-bromopyridine | Terminal alkyne | Pd catalyst/CuI | Amine base | (Not specified) | (Not specified) | (Not specified) | (Not specified)[10] |
| 6-Bromo-3-fluoro-2-pyridinamidoxime | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N/THF | RT | 16 | 25[11] | |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | (Not specified) | (Not specified) | ~80-90[2] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | Et₃N | NMP | (Not specified) | (Not specified) | ~34[2] |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | (Not specified) | (Not specified) | >90[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
General Protocol for Suzuki-Miyaura Coupling of an Aminobromopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[12]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aminobromopyridine
This protocol is a general guideline and may require optimization for specific substrates.[7]
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromopyridin-3-amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of an Aminobromopyridine
This protocol is adapted from the coupling of 2-amino-3-bromopyridines with terminal alkynes.[12]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Reactivity Principles
To further clarify the experimental processes and the underlying principles of reactivity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Aminopyridine-2-carboxamide Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. The 3-aminopyridine-2-carboxamide core has emerged as a promising framework for the development of targeted therapies, particularly in oncology and infectious diseases. While extensive data on the specific 3-Amino-5-bromopyridine-2-carboxamide derivative series remains nascent in publicly accessible research, a comparative analysis of its close structural analogs provides compelling insights into their therapeutic potential. This guide synthesizes available data on related 3-aminopyridine and 3-aminopyrazine-2-carboxamide derivatives, offering a valuable resource for guiding future research and development in this chemical space.
This guide will delve into the anticancer, kinase inhibitory, and antimicrobial activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding of their structure-activity relationships and mechanisms of action.
Comparative Anticancer and Kinase Inhibitory Activity
Derivatives of the 3-aminopyridine-2-carboxamide scaffold have demonstrated potent activity against various cancer cell lines and kinases. The substitution pattern on the pyridine or analogous pyrazine ring, as well as on the carboxamide nitrogen, plays a crucial role in determining the potency and selectivity of these compounds.
A notable study on 3-amino-pyrazine-2-carboxamide derivatives identified them as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key oncogenic driver in various cancers.[1][2] Structure-activity relationship (SAR) exploration led to the discovery of compound 18i as a pan-FGFR inhibitor with significant in vitro activity against FGFR1–4.[1][2] This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[1][2]
Similarly, a fragment library based on a 3-aminopyridin-2-one scaffold identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy.[3] Specifically, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were identified as ligand-efficient inhibitors.[3]
Furthermore, 2-aminopyridine-3-carboxamide derivatives have been explored as c-Met kinase inhibitors, a pathway implicated in tumor growth and metastasis.[4] A promising compound from this series demonstrated a c-Met IC50 of 0.022 µM and dose-dependent inhibition of c-Met phosphorylation in EBC-1 cells.[4]
The following table summarizes the anticancer and kinase inhibitory activities of representative 3-aminopyridine and 3-aminopyrazine-2-carboxamide derivatives.
| Compound ID | Core Scaffold | Target(s) | IC50/Ki (µM) | Cancer Cell Line(s) | IC50 (µM) |
| 18i | 3-Amino-pyrazine-2-carboxamide | FGFR1, FGFR2, FGFR3, FGFR4 | 0.027, 0.011, 0.005, 0.018 | NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453 | 26.69, 1.88, 3.02, 2.34, 12.58 |
| 2 | 3-Amino-pyridin-2-one | Aurora A, Aurora B, MPS1 | 0.46 (Ki), 0.11 (Ki), 2.2 (Ki) | - | - |
| 3 | 3-Amino-pyridin-2-one | Aurora A, Aurora B, MPS1 | 3.5 (Ki), 0.82 (Ki), 0.61 (Ki) | - | - |
| (S)-24o | 2-Amino-pyridine-3-carboxamide | c-Met | 0.022 | - | - |
Antimicrobial Activity of Aminopyrazine Carboxamide Derivatives
In addition to anticancer properties, derivatives of the 3-aminopyrazine-2-carboxamide scaffold have shown promising antimicrobial activity. A study focused on these derivatives as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS) revealed significant antimycobacterial effects.[5] The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 31.25 µg/mL against Mycobacterium tuberculosis.[5] These compounds were also active against multidrug-resistant strains and showed no cytotoxicity against human hepatocellular carcinoma cells (HepG2).[5]
Another series of N-substituted 3-aminopyrazine-2-carboxamides was evaluated for a broader spectrum of antimicrobial activity.[6] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide with a MIC of 12.5 µg/mL.[6] The study also found that antibacterial activity against staphylococcal strains and antifungal activity were observed across different structural subtypes.[6]
The table below presents the antimicrobial activity of selected 3-aminopyrazine-2-carboxamide derivatives.
| Compound ID | Core Scaffold | Target Organism | MIC (µg/mL) |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | 3-Amino-pyrazine-2-carboxamide | Mycobacterium tuberculosis | 1.95 - 31.25 |
| 17 | 3-Amino-pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |
| 20 | 3-Amino-pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 (µM) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the discussed derivatives.
FGFR Kinase Assay
The inhibitory activity against FGFR kinases was determined using a biochemical assay. The protocol typically involves the following steps:
-
Recombinant FGFR kinase domains are incubated with the test compounds at varying concentrations.
-
A specific substrate (e.g., a poly(Glu, Tyr) peptide) and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody or through radioactivity measurement if radiolabeled ATP is used.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method.
-
A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of 3-Aminopyridine-2-carboxamide Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-5-bromopyridine-2-carboxamide scaffold is a key pharmacophore in the development of various therapeutic agents. Structure-activity relationship (SAR) studies of this and structurally similar scaffolds, such as the 3-aminopyrazine-2-carboxamide core, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the SAR of these analogs, with a focus on their anticancer activities as Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR1-4. The data is extracted from a study on novel FGFR inhibitors and highlights how modifications to the pyrazine scaffold influence inhibitory activity.[1][2]
| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1a | Phenyl | >10000 | >10000 | >10000 | >10000 |
| 1b | 4-Fluorophenyl | 1340 | 670 | 890 | 1230 |
| 1c | 4-Chlorophenyl | 870 | 450 | 620 | 980 |
| 1d | 4-Bromophenyl | 760 | 380 | 510 | 850 |
| 1e | 4-Iodophenyl | 650 | 310 | 420 | 790 |
| 1f | 4-Methylphenyl | 1120 | 580 | 750 | 1050 |
| 1g | 4-Methoxyphenyl | 1560 | 820 | 1100 | 1430 |
| 1h | 4-(Trifluoromethyl)phenyl | 540 | 270 | 350 | 680 |
| 1i | 4-Cyanophenyl | 480 | 230 | 310 | 610 |
SAR Insights:
-
The unsubstituted phenyl group (1a) showed no significant activity.
-
Introduction of a halogen at the 4-position of the phenyl ring (1b-1e) generally increased potency, with a trend of I > Br > Cl > F.
-
Electron-withdrawing groups at the 4-position, such as trifluoromethyl (1h) and cyano (1i), resulted in the most potent inhibitors in this series.
-
Electron-donating groups like methyl (1f) and methoxy (1g) were less favorable for activity compared to halogens and other electron-withdrawing groups.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
FGFR Kinase Inhibition Assay: [1][2] The inhibitory activity of the compounds against FGFR1, 2, 3, and 4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The compounds were serially diluted in DMSO and added to a 384-well plate.
-
The kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for 1 hour.
-
The detection solution containing the europium-labeled antibody was added.
-
After a 30-minute incubation, the TR-FRET signal was measured using a suitable plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with various concentrations of the compounds for 72 hours.
-
MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated, and IC50 values were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway:
The following diagram illustrates the canonical FGFR signaling pathway, which is often dysregulated in cancer. FGFR inhibitors aim to block this pathway, thereby inhibiting tumor growth and proliferation.
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for SAR Studies:
The diagram below outlines a typical workflow for conducting SAR studies in drug discovery.
Caption: General workflow for SAR-driven drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 3-Amino-5-bromopyridine-2-carboxamide and its Analogs
For Immediate Release
This guide provides a comprehensive comparative analysis of spectroscopic data for the structural confirmation of 3-Amino-5-bromopyridine-2-carboxamide. Targeted at researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic characteristics of the target compound by comparing it with structurally related analogs. The guide includes detailed experimental protocols and summarizes key quantitative data in structured tables to facilitate objective comparison and support experimental design.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data is essential for identifying the compound and confirming its structure during synthesis and purification.
Table 1: ¹H NMR Data of this compound and Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound (Predicted) | DMSO-d₆ | ~8.1 (d, J ≈ 2 Hz, H-6), ~7.8 (d, J ≈ 2 Hz, H-4), ~7.5 (br s, 2H, -CONH₂), ~6.5 (br s, 2H, -NH₂) |
| 3-Amino-5-bromopyridine-2-carboxylic acid[1] | DMSO-d₆ | 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H) |
| 3-Amino-5-bromopyridine[2] | Not Specified | Spectral data available, specific shifts not detailed in the provided snippet. |
| 3-Aminopyridine-2-carboxamide | Not Specified | No specific data found in the search results. |
Table 2: ¹³C NMR Data of this compound and Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | DMSO-d₆ | ~168 (C=O), ~150 (C-NH₂), ~148 (C-Br), ~140 (C-H), ~120 (C-H), ~118 (C-CONH₂) |
| 3-Amino-5-bromopyridine-2-carboxylic acid | Not Specified | No specific data found in the search results. |
| 3-Amino-5-bromopyridine | Not Specified | No specific data found in the search results. |
| 3-Aminopyridine-2-carboxamide | Not Specified | No specific data found in the search results. |
Table 3: FT-IR Data of this compound and Analogs
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | KBr Pellet | ~3450-3300 (N-H stretch, amine & amide), ~1670 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1580, 1470 (C=C, C=N stretch, aromatic) |
| 3-Amino-5-bromopyridine-2-carboxylic acid | Not Specified | No specific data found in the search results. |
| 3-Amino-5-bromopyridine[3] | ATR-Neat | Spectral data available, specific frequencies not detailed in the provided snippet. |
| 3-Aminopyridine-2-carboxamide | Not Specified | No specific data found in the search results. |
Table 4: Mass Spectrometry Data of this compound and Analogs
| Compound | Ionization | [M]+ or [M+H]+ (m/z) |
| This compound | EI/ESI | ~215/217 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 3-Amino-5-bromopyridine-2-carboxylic acid[1] | ESI | 217.0 [M+H]⁺ |
| 3-Amino-5-bromopyridine[4] | EI | 172/174 (M⁺) |
| 3-Aminopyridine-2-carboxamide | Not Specified | No specific data found in the search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : ≥1024, depending on sample concentration.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method) [5][6][7]:
-
Grind 1-2 mg of the solid sample in an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder and triturate the mixture rapidly to ensure a homogenous mix and prevent moisture absorption.
-
Transfer the mixture to a die and compress it using a hydraulic press to form a transparent or translucent pellet.
-
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation :
-
EI-MS : Introduce a dilute solution of the sample in a volatile organic solvent or use a direct insertion probe for solid samples.
-
ESI-MS : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of acid (e.g., formic acid) to promote ionization.
-
-
Acquisition (EI-MS) [8][9][10]:
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 50-500.
-
-
Acquisition (ESI-MS) :
-
Ionization Mode : Positive or negative.
-
Mass Range : m/z 50-500.
-
-
Data Analysis : Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI) and characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) should be observed.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential signaling pathway involving similar chemical moieties.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Caption: A hypothetical signaling pathway where a pyridine-based compound acts as a ligand to initiate a cellular response.
References
- 1. 3-amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 [chemicalbook.com]
- 2. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR [m.chemicalbook.com]
- 3. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. shimadzu.com [shimadzu.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scienceijsar.com [scienceijsar.com]
- 8. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Comparing the efficiency of different synthesis routes for 3-Amino-5-bromopyridine-2-carboxamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-Amino-5-bromopyridine-2-carboxamide, a valuable building block in medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its potential applications in the development of novel therapeutic agents. The efficiency of its synthesis can significantly impact the timeline and cost of drug discovery and development projects. This guide outlines and compares two distinct pathways for the preparation of this target molecule, providing the necessary data for an informed choice of synthetic strategy.
Comparison of Synthetic Routes
The two primary routes for the synthesis of this compound are presented below. Route 1 proceeds via the reduction of a nitro-substituted precursor, while Route 2 involves a multi-step process starting from 3-amino-5-bromopyridine.
| Parameter | Route 1: Reduction of Nitro-Precursor | Route 2: Carboxylation and Amidation |
| Starting Material | 5-Bromo-3-nitropyridine-2-carboxamide | 3-Amino-5-bromopyridine |
| Key Steps | Reduction of the nitro group | 1. Carboxylation at the 2-position2. Amidation of the carboxylic acid |
| Overall Yield | 70%[1] | Not explicitly reported as a complete sequence |
| Reaction Conditions | High temperature (100°C), long reaction time (20 hours)[1] | Varied conditions for each step |
| Reagents | Iron powder, ammonium chloride, methanol, water[1] | Requires strong bases and carboxylating agents for the first step, and coupling agents for the second. |
| Scalability | Potentially scalable | May present challenges in the selective carboxylation step |
Experimental Protocols
Route 1: Reduction of 5-Bromo-3-nitropyridine-2-carboxamide
This one-step synthesis involves the reduction of the nitro group of 5-bromo-3-nitropyridine-2-carboxamide to an amino group.
Procedure: A suspension of 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), iron powder (273 mg, 4.89 mmol), and ammonium chloride (435 mg, 8.15 mmol) in a mixture of methanol (6 mL) and water (3 mL) is stirred at 100°C for 20 hours.[1] After cooling to room temperature, the reaction mixture is filtered through diatomaceous earth, which is subsequently washed with methanol. The combined filtrates are concentrated under reduced pressure. The resulting residue is dissolved in chloroform and washed with water. The organic layer is separated, dried, and concentrated to yield this compound (246 mg, 70% yield).[1]
Route 2: Synthesis from 3-Amino-5-bromopyridine (Proposed)
This proposed two-step route begins with the synthesis of the key intermediate, 3-amino-5-bromopyridine, followed by carboxylation and amidation.
Step 2a: Synthesis of 3-Amino-5-bromopyridine from 5-Bromonicotinamide (Hofmann Rearrangement)
This method utilizes a Hofmann rearrangement to produce 3-amino-5-bromopyridine.
Procedure: To a pre-cooled aqueous solution (340 mL) of sodium hydroxide (31.8 g, 0.79 mol) and bromine (40.7 g, 0.255 mol), 5-bromonicotinamide (42.0 g, 0.209 mol) is added. The mixture is warmed to room temperature and then heated at 70°C for 1 hour. After cooling, the aqueous phase is treated with saturated brine and extracted three times with a 1:1 mixture of THF and tert-butyl methyl ether. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give 3-amino-5-bromopyridine (yield: 70%).
Step 2b: Synthesis of 3-Amino-5-bromopyridine from 5-Bromo-3-nitropyridine (Reduction)
An alternative synthesis of the key intermediate involves the reduction of 5-bromo-3-nitropyridine.
Procedure: A mixture of 5-bromo-3-nitropyridine (0.6 mmol), water (6 mmol), Pd/C (0.03 mmol), and tetrahydroxydiboron (1.98 mmol) in acetonitrile (1 mL) is reacted at 50°C for 24 hours under a nitrogen atmosphere. After the reaction, water (10 mL) is added, and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography to yield 3-amino-5-bromopyridine (yield: 96%).
Step 2c: Carboxylation and Amidation (General Approach)
Synthesis Route Diagrams
Caption: Comparative Synthesis Pathways to this compound.
Conclusion
Route 1 offers a direct, one-step synthesis to this compound with a good reported yield of 70%.[1] However, it requires a relatively long reaction time and high temperature.
Route 2, while multi-step, provides flexibility in the synthesis of the key intermediate, 3-amino-5-bromopyridine, with a very high yield (96%) achievable from 5-bromo-3-nitropyridine. The main challenge in this route is the lack of a well-established, high-yielding protocol for the selective 2-carboxylation of 3-amino-5-bromopyridine.
For researchers prioritizing a straightforward and established procedure with a predictable outcome, Route 1 is the recommended approach based on the available data. Further research into an efficient and selective 2-carboxylation method for 3-amino-5-bromopyridine could make Route 2 a more competitive alternative, especially given the high yield of the intermediate synthesis. The choice between these routes will ultimately depend on the specific requirements of the research project, including scale, time constraints, and available resources.
References
A Comparative Guide to the Antiproliferative Activity of Thieno[2,3-b]pyridines Derived from Amino-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of thieno[2,3-b]pyridines derived from amino-carboxamides, benchmarking their performance against established anticancer agents. The data presented is compiled from recent studies to facilitate an objective evaluation of this promising class of compounds.
Performance Comparison of Thieno[2,3-b]pyridines and Standard Chemotherapeutic Agents
Thieno[2,3-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, with some analogues exhibiting efficacy in the nanomolar range.[1][2] The primary mechanism of action for many of these compounds is believed to be the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme implicated in various cancer-related signaling pathways.[3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thieno[2,3-b]pyridine compounds against various cancer cell lines, alongside the performance of standard chemotherapeutic drugs, doxorubicin and paclitaxel, for comparison.
| Compound Class | Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine | 'Prodrug-like' derivative 6c | HCT-116 | 0.011 | |
| 'Prodrug-like' derivative 8c | HCT-116 | 0.015 | ||
| 'Prodrug-like' derivative 8d | HCT-116 | 0.024 | ||
| Compound 17d (3-methoxyphenylcarboxamide derivative) | MDA-MB-435 (Melanoma) | 0.023 | [4] | |
| Compound 17d (3-methoxyphenylcarboxamide derivative) | MDA-MB-468 (Breast Cancer) | 0.046 | [4] | |
| Compound 21r (allylic alcohol tether) | MDA-MB-231 | < 0.05 | [5] | |
| Compound 7h | HCT-116 | 0.025-0.05 | [6] | |
| Compound 7i | HCT-116 | 0.025-0.05 | [6] | |
| Compound 7h | MDA-MB-231 | 0.025-0.05 | [6] | |
| Compound 7i | MDA-MB-231 | 0.025-0.05 | [6] | |
| Standard Chemotherapy | Paclitaxel | MDA-MB-231 | 0.3 | [1] |
| Doxorubicin | MDA-MB-231 | 3.16 | [1] | |
| Doxorubicin | MCF7 | 30.40 | [7] |
Signaling Pathway of PI-PLC Inhibition
The proposed mechanism of action for many antiproliferative thieno[2,3-b]pyridines involves the inhibition of phosphoinositide phospholipase C (PI-PLC).[3] PI-PLC is a key enzyme in the phosphoinositide signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The inhibition of PI-PLC by thieno[2,3-b]pyridines disrupts downstream signaling cascades that are often hyperactivated in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-b]pyridine derivatives or control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
2. ³H-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis, which is directly proportional to cell proliferation.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Radiolabeling: Approximately 18-24 hours before harvesting, 1 µCi of ³H-thymidine is added to each well.
-
Cell Harvesting: After the incubation period, the cells are harvested onto glass fiber filters using a cell harvester. The filters are washed to remove unincorporated ³H-thymidine.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of incorporated ³H-thymidine is quantified using a liquid scintillation counter. The results are expressed as a percentage of the control (untreated cells).
References
- 1. mdpi.com [mdpi.com]
- 2. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
Comparing palladium-catalyzed cross-coupling reactions with aminobromopyridines
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions with Aminobromopyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Aminobromopyridines are particularly valuable synthons, offering multiple reaction sites for diversification. Palladium-catalyzed cross-coupling reactions are among the most robust methods for creating carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position. This guide provides a comparative overview of three key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to aminobromopyridine substrates, with supporting experimental data and detailed protocols.
General Principles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle typically consists of three main steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical and varies significantly between reaction types to optimize catalyst performance and product yield.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired final product. The Suzuki-Miyaura reaction is ideal for forming biaryl compounds, the Buchwald-Hartwig amination for synthesizing arylamines, and the Sonogashira coupling for producing alkynylpyridines. The following tables summarize representative experimental data for each of these reactions with various aminobromopyridine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. For aminobromopyridines, the selection of the palladium catalyst and ligand system is crucial to achieving high yields.
| Entry | Aminobromopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82[1] |
| 3 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88[1] |
| 4 | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 12 | 74-82[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines. With aminobromopyridines, careful selection of the phosphine ligand and base is necessary to avoid catalyst inhibition by the pyridine nitrogen.
| Entry | Aminobromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Isopropylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 18 | 93[3][4] |
| 2 | 2-Bromopyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 18 | 98[3][4] |
| 3 | 2-Bromopyridine | Ethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 18 | 94[3][4] |
| 4 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for synthesizing alkynyl-substituted aminopyridines.
| Entry | Aminobromopyridine Substrate | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96[5][6] |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85[5][6] |
| 3 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 82[5][6] |
| 4 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | Low (25%)[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine[1]
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aminobromopyridine).
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines[3][8]
-
Reaction Setup: To a sealed tube, add palladium(II) acetate (Pd(OAc)₂), 1,3-bis(diphenylphosphino)propane (dppp), and sodium tert-butoxide (NaOtBu).
-
Reagent Addition: Add the 2-bromopyridine substrate and toluene.
-
Amine Addition: Add the volatile amine.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction's progress.
-
Work-up and Purification: After completion, the reaction is worked up to isolate the secondary or tertiary aminopyridine product.
Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridine[5][6]
-
Reaction Setup: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and CuI (5 mol%) to a 10 mL round-bottomed flask.
-
Solvent Addition: Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (Et₃N, 1 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the corresponding 2-amino-3-alkynylpyridine.[5][6]
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all highly effective methods for the functionalization of aminobromopyridines. The choice of reaction is dictated by the desired bond formation (C-C or C-N) and the specific coupling partner. While traditional catalysts like Pd(PPh₃)₄ remain effective for many Suzuki couplings, modern catalyst systems with specialized ligands often provide superior results for more challenging substrates in Buchwald-Hartwig aminations. The Sonogashira reaction provides a reliable and high-yielding route to alkynyl-substituted aminopyridines. For all these transformations, careful optimization of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity. Researchers are encouraged to use the provided data and protocols as a starting point for developing optimized conditions for their specific aminobromopyridine substrates and coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
In-Vitro Evaluation of Novel Pyridothienopyrimidine Derivatives as Potent Anticancer Agents
A Comparative Guide for Researchers in Drug Discovery
In the ongoing quest for more effective cancer therapeutics, the pyridine scaffold remains a cornerstone in the design of novel kinase inhibitors and cytotoxic agents. This guide provides an in-depth in-vitro evaluation of a series of novel pyridothienopyrimidine derivatives, which are structurally related to the 3-aminopyridine-2-carboxamide core. The performance of these compounds is compared with established anticancer drugs, supported by detailed experimental data and protocols to aid researchers in their drug development endeavors.
Comparative Analysis of Anticancer Activity
The novel pyridothienopyrimidine derivatives were evaluated for their cytotoxic effects against two prominent human cancer cell lines: hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency. For comparison, the well-established chemotherapeutic agent Doxorubicin was used as a positive control.
Furthermore, the most potent cytotoxic compounds were assessed for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The performance of these novel derivatives was compared against Erlotinib, a known EGFR inhibitor.
Table 1: In-Vitro Cytotoxicity (IC50 in µM) of Novel Pyridothienopyrimidine Derivatives against HepG-2 and MCF-7 Cancer Cell Lines [1]
| Compound ID | R Group | HepG-2 (IC50 µM) | MCF-7 (IC50 µM) |
| 3a | Phenyl | 1.17 | 1.21 |
| 4a | 4-Chlorophenyl | 1.95 | 2.03 |
| 5a | 4-Methoxyphenyl | 1.29 | 1.35 |
| 6b | 4-Chlorophenyl | 2.11 | 2.24 |
| 8b | 4-Chlorophenyl | 2.58 | 2.67 |
| 9b | 4-Chlorophenyl | 2.71 | 2.79 |
| Doxorubicin | - | 0.98 | 1.05 |
Table 2: In-Vitro EGFR Kinase Inhibitory Activity (IC50 in nM) of Selected Novel Compounds [1]
| Compound ID | EGFR Kinase (IC50 nM) |
| 3a | 7.27 |
| 4a | 10.15 |
| 5a | 8.93 |
| 6b | 15.82 |
| 8b | 17.29 |
| 9b | 12.46 |
| Erlotinib | 27.01 |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate the design of similar experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]
Protocol:
-
Cell Seeding: Cancer cells (HepG-2 or MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.[4][5]
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Addition: The test compounds are added at various concentrations to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: The luminescence signal is measured, and the IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for the in-vitro cytotoxicity (MTT) assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the novel compounds.
References
- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-5-bromopyridine-2-carboxamide
This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-5-bromopyridine-2-carboxamide (CAS No. 669066-89-1). As a halogenated aromatic amine, this compound requires rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe management. Its structure, featuring a brominated pyridine ring and an amino group, classifies it as a halogenated organic compound.[1] Such compounds are treated as hazardous until proven otherwise, primarily due to potential toxicity and the environmental persistence of halogenated molecules.
Inherent Hazards: Based on data from structurally similar compounds, this compound is presumed to be hazardous.[2][3][4] Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment. Therefore, release into waterways or soil must be strictly avoided.[1][2][5]
The primary causality for these hazards lies in the reactivity of the aromatic amine and the presence of the carbon-bromine bond. During thermal decomposition or incomplete combustion, these can lead to the formation of hazardous byproducts like nitrogen oxides (NOx) and hydrogen halides (HBr).[2]
| Property | Identifier / Classification | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 669066-89-1 | [6] |
| Hazard Class | Halogenated Organic Compound | [1][7] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant | [2][3][4] |
| Primary Disposal Route | Incineration via licensed hazardous waste facility | [1][2][8] |
Procedural Workflow: From Generation to Disposal
The following sections provide a step-by-step methodology for the entire waste lifecycle of this compound within a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all handling of this compound must be performed within a certified chemical fume hood.[1] This primary engineering control is non-negotiable and serves to prevent the inhalation of fine powders or aerosols.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination occurs.[2]
-
Body Protection: A flame-retardant lab coat must be worn and kept buttoned.[1]
-
Respiratory Protection: Not typically required when using a fume hood. If work outside a hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2]
Waste Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1]
Step 1: Designate a Waste Container
-
Establish a dedicated waste container labeled "Halogenated Organic Waste."[1]
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.[1]
Step 2: Collect Different Waste Streams
-
Solid Waste: Collect unused or waste this compound powder directly into the designated container.
-
Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) heavily contaminated with the compound should be placed in a sealed bag within the solid waste container.
-
Aqueous & Solvent Rinsate: Any solvent or water used to rinse glassware contaminated with the compound must be collected as hazardous waste. This rinsate should be placed in a separate, compatible liquid waste container, also labeled "Halogenated Organic Waste." Do not pour any amount down the drain.[1]
Causality Note: Segregating halogenated waste is a regulatory requirement. Halogenated compounds require specific incineration conditions (higher temperatures and flue gas scrubbing) to neutralize the resulting acid gases (e.g., HBr) and prevent their release into the atmosphere.[9]
On-Site Management: Labeling and Storage
All hazardous waste must be managed in compliance with institutional and federal regulations at a designated Satellite Accumulation Area (SAA).[1]
Step-by-Step Labeling and Storage:
-
Affix a Hazardous Waste Label: Before adding any waste, place a completed "Hazardous Waste" label on the container.[1]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "Waste this compound" and list any solvents present with their approximate percentages.[1]
-
The specific hazards (e.g., "Toxic," "Irritant").[1]
-
The accumulation start date (the date the first drop of waste enters the container).[1]
-
The name and contact information of the responsible Principal Investigator.[1]
-
-
Storage:
Final Disposal: Coordination and Manifest
Final disposal must be handled by a licensed hazardous waste disposal company.[1] This is coordinated through your institution's Environmental Health and Safety (EHS) department.
Protocol for Disposal:
-
Contact EHS: Once the waste container is nearly full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), contact your EHS office to schedule a waste pickup.[1]
-
Complete Waste Manifest: EHS will provide a waste pickup form or manifest. Fill this out accurately, detailing the contents of the container as specified on the label.
-
Prepare for Pickup: Ensure the container is clean on the outside and the label is legible. Follow any specific instructions from EHS for staging the container for pickup.
The designated disposal method for halogenated organic compounds like this is high-temperature incineration.[8] This process ensures the complete destruction of the molecule into simpler, less harmful components, with scrubbers in place to manage acidic byproducts.[9][10]
Emergency Procedures
In Case of Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in Section 2.1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Follow with a soap and water wash.[1]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visual Disposal Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | 669066-89-1 [chemicalbook.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-Amino-5-bromopyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-Amino-5-bromopyridine-2-carboxamide. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to protect against potential splashes.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood / Respirator | Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion : If swallowed, rinse mouth. Do NOT induce vomiting.[1]
-
In all cases of exposure, seek medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Route :
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous waste.
-
Puncture or otherwise destroy the empty container to prevent reuse before disposal.[2]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
